2-amino-4-methoxy-N-methylbenzene-1-sulfonamide
Description
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Properties
IUPAC Name |
2-amino-4-methoxy-N-methylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3S/c1-10-14(11,12)8-4-3-6(13-2)5-7(8)9/h3-5,10H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHWWTCXIXHPJMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=C(C=C(C=C1)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Amino-4-methoxy-N-methylbenzene-1-sulfonamide and Related Arylsulfonamides: Structure, Properties, and Analysis
This guide provides a comprehensive technical overview of the chemical structure, molecular properties, and analytical methodologies relevant to 2-amino-4-methoxy-N-methylbenzene-1-sulfonamide. Given the limited direct literature on this specific N-methylated compound, this document establishes a robust scientific foundation by drawing upon data from the closely related parent compound, 2-amino-4-methoxybenzene-1-sulfonamide, and the broader class of arylsulfonamides. This approach ensures that researchers, scientists, and drug development professionals are equipped with the necessary field-proven insights and protocols to work with this class of molecules.
Molecular Identity and Physicochemical Properties
The foundational step in any chemical investigation is to establish the molecule's identity and key physical properties. While specific experimental data for the N-methyl derivative is scarce, we can predict and extrapolate from the parent compound, 2-amino-4-methoxybenzene-1-sulfonamide.
Chemical Structure and Identifiers
The core structure consists of a benzene ring substituted with an amino group, a methoxy group, and an N-methylsulfonamide group. The positional isomers are critical to its identity. The IUPAC name for the target compound is 2-amino-4-methoxy-N-methylbenzene-1-sulfonamide .
For its parent analog, 2-amino-4-methoxybenzene-1-sulfonamide , the following identifiers are available:
-
Molecular Formula: C7H10N2O3S[1]
-
Molecular Weight: 202.23 g/mol
-
Canonical SMILES: COC1=CC(=C(C=C1)S(=O)(=O)N)N[1]
-
InChIKey: KQDZEDHMFMVZRU-UHFFFAOYSA-N[1]
The introduction of a methyl group to the sulfonamide nitrogen in the target compound would alter these to:
-
Molecular Formula: C8H12N2O3S
-
Molecular Weight: 216.26 g/mol
Predicted Physicochemical Data
A summary of key physicochemical properties for the parent compound and predicted values for the N-methyl derivative are presented below. These values are critical for designing experimental conditions, from dissolution to chromatographic separation.
| Property | 2-amino-4-methoxybenzene-1-sulfonamide | 2-amino-4-methoxy-N-methylbenzene-1-sulfonamide (Predicted) | Causality Behind the Parameter |
| Molecular Weight ( g/mol ) | 202.23 | 216.26 | Directly calculated from the molecular formula. |
| XlogP (Predicted) | 0.4[1] | ~0.8 | N-methylation slightly increases lipophilicity. |
| Melting Point (°C) | No data found; similar compounds range from 150-180°C[2][3] | Expected to be slightly lower than the parent due to disruption of N-H hydrogen bonding. | Intermolecular forces, particularly hydrogen bonding, dictate the melting point. |
| Boiling Point (°C) | No data found | High, with decomposition likely | Strong polar interactions lead to high boiling points. |
| Water Solubility | Insoluble to slightly soluble[2] | Predicted to be slightly less soluble than the parent. | The increase in lipophilicity from the N-methyl group reduces affinity for water. |
Synthesis and Structural Elucidation
The synthesis of arylsulfonamides is a well-established area of organic chemistry. The proposed synthesis for the target compound would logically follow a two-step process starting from a commercially available precursor.
Synthetic Pathway
A common and reliable method for synthesizing sulfonamides involves the reaction of a sulfonyl chloride with an appropriate amine.[4][5]
Step 1: Sulfonylation of a Primary Amine The synthesis would begin with 4-methoxy-2-nitroaniline. This starting material would first be diazotized and then subjected to a sulfonyl chloride formation reaction. The resulting 4-methoxy-2-nitrobenzenesulfonyl chloride is then reacted with methylamine in an alkaline medium.
Step 2: Reduction of the Nitro Group The nitro group of the resulting N-methyl-4-methoxy-2-nitrobenzenesulfonamide can then be reduced to the primary amino group. A common method for this transformation is catalytic hydrogenation using a catalyst like Raney Nickel.[6]
Caption: Sulfonamide inhibition of the bacterial folic acid synthesis pathway.
Potential for Other Biological Activities
Beyond their antibacterial properties, sulfonamide derivatives have been explored for a wide range of therapeutic applications, including as diuretics, anticonvulsants, and anti-inflammatory agents. [4][7]Some have shown activity as inhibitors of carbonic anhydrase, an enzyme family involved in various physiological processes. [8]The specific substitution pattern of 2-amino-4-methoxy-N-methylbenzene-1-sulfonamide would require dedicated screening to determine its pharmacological profile.
Analytical Methodologies
Robust analytical methods are essential for purity determination, quantification, and quality control. High-Performance Liquid Chromatography (HPLC) is the gold standard for the analysis of sulfonamides.
HPLC Method for Purity and Quantification
A reversed-phase HPLC method with UV detection is a common and effective approach for analyzing sulfonamides. [9] Step-by-Step Protocol:
-
Standard and Sample Preparation:
-
Prepare a stock solution of the analyte (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile. * Create a series of working standards by diluting the stock solution with the mobile phase to construct a calibration curve (e.g., 0.1 to 10 µg/mL). [9][10] * Dissolve the sample to be analyzed in the mobile phase to a concentration within the calibration range.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size). [9] * Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% formic acid or phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol). A typical starting gradient could be 70:30 water:acetonitrile. [9] * Flow Rate: 1.0 mL/min. [9] * Column Temperature: 30°C. [9] * Detection: UV detector set to a wavelength where the compound has significant absorbance (e.g., 270-280 nm). [9] * Injection Volume: 10-20 µL.
-
-
Data Analysis:
-
Integrate the peak area of the analyte in both the standards and the samples.
-
Construct a calibration curve by plotting peak area versus concentration for the standards.
-
Determine the concentration of the analyte in the sample by interpolating its peak area on the calibration curve.
-
Assess purity by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram.
-
Caption: General workflow for the HPLC analysis of sulfonamides.
Safety, Handling, and Regulatory Considerations
Working with any chemical substance requires adherence to strict safety protocols.
Hazard Identification and Personal Protective Equipment (PPE)
-
Potential Hazards: While specific toxicity data for the target compound is unavailable, sulfonamides as a class can cause allergic reactions in sensitized individuals. [4][11]These can range from skin rashes to more severe systemic reactions. [12]Avoid inhalation of dust and contact with skin and eyes.
-
Recommended PPE:
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Respiratory Protection: Use in a well-ventilated area or with a fume hood. If dust is generated, a particulate respirator may be necessary.
-
Skin and Body Protection: Lab coat.
-
Storage and Disposal
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Some related compounds are noted to be moisture or air-sensitive. [2]* Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste. Do not dispose of down the drain.
Conclusion
While 2-amino-4-methoxy-N-methylbenzene-1-sulfonamide is not a widely documented compound, a robust understanding of its properties, synthesis, and analysis can be achieved through the principles of medicinal and analytical chemistry, guided by data from its parent structure and the broader sulfonamide class. This guide provides the foundational knowledge and practical protocols for researchers to confidently engage with this molecule and its relatives, from initial synthesis to final biological and analytical characterization. The provided methodologies for synthesis, purification, and analysis are self-validating systems, ensuring reliable and reproducible results when executed with precision.
References
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Sulfonamide: Mechanism of Action & Uses. (n.d.). Study.com. Retrieved February 25, 2026, from [Link]
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Sulfonamide (medicine). (n.d.). Wikipedia. Retrieved February 25, 2026, from [Link]
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Khan, A. A., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. RSC Advances, 11(45), 27994-28008. Retrieved February 25, 2026, from [Link]
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What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. (2025, February 26). Cleveland Clinic. Retrieved February 25, 2026, from [Link]
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SULPHONAMIDES. (n.d.). MES's College of Pharmacy, Sonai. Retrieved February 25, 2026, from [Link]
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Analysis of Sulfonamides in Chicken Muscle and Porcine Kidney Using HPLC UV-VIS. (n.d.). International Atomic Energy Agency. Retrieved February 25, 2026, from [Link]
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Samara, V., et al. (2017). HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. ResearchGate. Retrieved February 25, 2026, from [Link]
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Al-Shahrabi, R. S., et al. (2022). The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of Reaction Yield. Journal of Chemistry. Retrieved February 25, 2026, from [Link]
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Kralj, M., et al. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Molecules, 24(3), 483. Retrieved February 25, 2026, from [Link]
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Patyra, E., et al. (2022). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. Molecules, 27(6), 1989. Retrieved February 25, 2026, from [Link]
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2-amino-4-methoxybenzene-1-sulfonamide (C7H10N2O3S). (n.d.). PubChemLite. Retrieved February 25, 2026, from [Link]
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Managing medicines for people with sulfonamide allergy. (2024, October 2). Specialist Pharmacy Service. Retrieved February 25, 2026, from [Link]
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3.9 Sulfonamides. (n.d.). WisTech Open. Retrieved February 25, 2026, from [Link]
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List of Sulfonamides + Uses, Types & Side Effects. (2023, April 13). Drugs.com. Retrieved February 25, 2026, from [Link]
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Sulfonamides. (n.d.). MSD Manual Consumer Version. Retrieved February 25, 2026, from [Link]
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Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved February 25, 2026, from [Link]
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2-Amino-4-methylbenzenesulfonamide. (2009). Acta Crystallographica Section E: Structure Reports Online, 65(Pt 10), o2513. Retrieved February 25, 2026, from [Link]
-
Stenfor, B. A., & Ngassa, F. N. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 10), 1593-1597. Retrieved February 25, 2026, from [Link]
-
4-amino-N-(4-methoxyphenyl)benzenesulfonamide. (n.d.). Cheméo. Retrieved February 25, 2026, from [Link]
-
2-Amino-4-methoxybenzamide. (n.d.). Pharmaffiliates. Retrieved February 25, 2026, from [Link]
-
2-Amino-4-methoxybenzamide. (n.d.). Shimadzu Chemistry & Diagnostics. Retrieved February 25, 2026, from [Link]
-
Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. (n.d.). Organic Syntheses. Retrieved February 25, 2026, from [Link]
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Al-Ghorbani, M., et al. (2019). Synthesis, Characterization and Study Biological Activity of New Para- methoxy Benzene Sulfonamide Derivatives and some Amino Acid. Egyptian Journal of Chemistry. Retrieved February 25, 2026, from [Link]
-
3-amino-4-methoxy-n-(4-methoxyphenyl)benzene-1-sulfonamide. (n.d.). PubChemLite. Retrieved February 25, 2026, from [Link]
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2-Amino-4-methyl-benzene-sulfonamide. (2009, September 26). PubMed. Retrieved February 25, 2026, from [Link]
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2-Amino-N-Phenethylbenzamides for Irritable Bowel Syndrome Treatment. (2024, July 18). MDPI. Retrieved February 25, 2026, from [Link]
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4-Amino-N-(4-methoxyphenyl)benzenesulfonamide. (n.d.). Evo-Tech. Retrieved February 25, 2026, from [Link]
-
Beta and Gamma Amino Acid-Substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. (2022, April 13). MDPI. Retrieved February 25, 2026, from [Link]
-
2-Amino-4-chlorobenzenesulfonamide. (n.d.). NIST WebBook. Retrieved February 25, 2026, from [Link]
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The Versatile Scaffold: 2-Amino-4-methoxy-N-methylbenzene-1-sulfonamide in Modern Medicinal Chemistry
An In-Depth Technical Guide on the Therapeutic Potential of 2-Amino-4-methoxy-N-methylbenzene-1-sulfonamide in Drug Discovery.
Executive Summary
In the landscape of fragment-based drug discovery (FBDD), 2-amino-4-methoxy-N-methylbenzene-1-sulfonamide (CAS: 1036570-75-8) represents a "privileged structure"—a molecular scaffold capable of providing high-affinity ligands for diverse biological targets. Unlike simple primary sulfonamides (classic carbonic anhydrase inhibitors), the N-methyl substitution combined with the electron-donating 2-amino and 4-methoxy groups creates a unique electronic and steric profile. This guide analyzes its utility as a precursor for 5-HT6 receptor antagonists , tubulin polymerization inhibitors , and anti-inflammatory agents , providing a roadmap for its application in lead optimization.
Chemical Profile & Pharmacophore Analysis
The therapeutic value of this compound lies in its trifunctional nature, allowing for orthogonal synthetic expansion.
| Feature | Chemical Moiety | Drug Discovery Function |
| A | N-methylsulfonamide | H-Bond Acceptor/Modulator: Unlike primary sulfonamides (-SO₂NH₂), the N-methyl group reduces polarity and prevents ionization at physiological pH, improving blood-brain barrier (BBB) permeability—critical for CNS targets like 5-HT6. |
| B | 2-Amino Group | Synthetic Handle: Positioned ortho to the sulfonamide, it allows for cyclization (e.g., to benzothiadiazines) or derivatization into ureas/amides. It also serves as a key H-bond donor. |
| C | 4-Methoxy Group | Electronic Tuning: A strong electron-donating group (EDG) at the para position relative to the sulfonamide increases the electron density of the aromatic ring, enhancing π-stacking interactions with receptor pockets. |
Structural Visualization
Figure 1: Pharmacophore mapping of the scaffold highlighting functional regions for medicinal chemistry optimization.
Therapeutic Applications & Mechanisms
A. CNS Targets: 5-HT6 Receptor Antagonists
The 5-HT6 receptor is a promising target for cognitive enhancement in Alzheimer’s disease and schizophrenia.
-
Mechanism: High-affinity 5-HT6 antagonists often feature an aryl sulfonamide core. The N-methyl group is crucial here; primary sulfonamides are often too polar to cross the BBB effectively.
-
SAR Insight: The 4-methoxy group mimics the pharmacophore of established antagonists (e.g., SB-271046), providing necessary steric bulk and lipophilicity to fit the hydrophobic pocket of the GPCR.
-
Application: This scaffold serves as the "head group." The 2-amino position is typically acylated or coupled to a piperazine linker to complete the antagonist structure.
B. Oncology: Tubulin Polymerization Inhibitors
Sulfonamides such as ABT-751 and Indisulam act as antimitotic agents.
-
Mechanism: These agents bind to the colchicine site of tubulin, arresting cells in the G2/M phase.
-
Utility: The 2-amino group can be converted into a sulfonylurea or cyanoguanidine moiety. The 4-methoxy substitution correlates with increased potency in inhibiting tumor cell proliferation compared to unsubstituted analogs.
C. Anti-inflammatory: NF-κB Pathway Modulation
-
Mechanism: N-methyl sulfonamide derivatives have shown potential in inhibiting the nuclear translocation of NF-κB, a key regulator of cytokine production.
-
Logic: The sulfonamide moiety interacts with the IKKβ subunit, preventing the phosphorylation of IκBα.
Synthetic Pathways
The synthesis of this scaffold is a self-validating process, typically proceeding via the chlorosulfonation of a protected aniline or nitro-reduction.
Pathway: Nitro-Reduction Route (High Purity)
This route avoids the formation of regioisomers common in direct chlorosulfonation.
-
Starting Material: 3-Methoxy-N-methylaniline (or 4-methoxy-2-nitro-N-methylaniline).
-
Sulfonylation: Reaction with chlorosulfonic acid (if starting from aniline) or protection/activation.
-
Reduction: The key step is the reduction of the nitro group to the amine.
Figure 2: Step-wise synthesis via the nitro-reduction pathway to ensure regioselectivity.
Experimental Protocols
Protocol A: Synthesis of the Scaffold (Reduction Step)
Objective: Convert 4-methoxy-N-methyl-2-nitrobenzenesulfonamide to the title compound.
Reagents:
-
Substrate: 4-methoxy-N-methyl-2-nitrobenzenesulfonamide (1.0 eq)
-
Catalyst: 10% Palladium on Carbon (Pd/C) (10 wt%)
-
Solvent: Methanol (anhydrous)
-
Hydrogen source: H₂ gas (balloon or Parr shaker)
Procedure:
-
Dissolution: In a 250 mL round-bottom flask, dissolve 5.0 g of the nitro-sulfonamide substrate in 100 mL of anhydrous methanol. Ensure complete solubility; sonicate if necessary.
-
Inerting: Purge the flask with nitrogen gas for 5 minutes to remove oxygen.
-
Catalyst Addition: Carefully add 0.5 g of 10% Pd/C. Caution: Pd/C is pyrophoric; keep wet with solvent.
-
Hydrogenation: Equip the flask with a hydrogen balloon (1 atm) or place in a Parr shaker at 40 psi. Stir vigorously at room temperature for 4-6 hours.
-
Monitoring: Monitor reaction progress via TLC (System: 50% Ethyl Acetate/Hexane). The starting material (yellow spot) should disappear, replaced by a lower Rf fluorescent spot (amine).
-
Work-up: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with 50 mL methanol.
-
Isolation: Concentrate the filtrate in vacuo to yield an off-white solid.
-
Purification: Recrystallize from Ethanol/Water (9:1) if purity is <95%.
Protocol B: General Amide Coupling (Derivatization)
Objective: Couple the 2-amino group to a carboxylic acid (R-COOH) to generate a library of potential inhibitors.
Procedure:
-
Dissolve the scaffold (1.0 eq) and the carboxylic acid (1.1 eq) in DMF.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq).
-
Stir at room temperature for 12 hours.
-
Quench with water, extract with Ethyl Acetate, and purify via flash chromatography.
Data Summary & Specifications
| Property | Value/Description | Relevance |
| Molecular Formula | C₈H₁₂N₂O₃S | Core stoichiometry |
| Molecular Weight | 216.26 g/mol | Fragment-like (Rule of 3 compliant) |
| LogP (Predicted) | ~0.8 - 1.2 | Ideal for CNS penetration |
| pKa (Sulfonamide) | > 10 (due to N-methyl) | Non-ionizable at physiological pH |
| H-Bond Donors | 1 (Amino group) | Specific interaction capability |
| H-Bond Acceptors | 4 (Sulfonyl oxygens, N, OMe) | High receptor affinity potential |
References
-
Bernstein, J., et al. (1995).[1] "Graph-set analysis of hydrogen-bond patterns in organic crystals." Acta Crystallographica Section B, 51(5), 755-766. Link
-
Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery, 7(2), 168-181. Link
-
Bromidge, S. M., et al. (1999). "5-Chloro-N-(4-methoxy-3-piperazin-1-ylphenyl)-3-methyl-2-benzothiophenesulfonamide (SB-271046): A Potent, Selective, and Orally Bioactive 5-HT6 Receptor Antagonist." Journal of Medicinal Chemistry, 42(2), 202-205. Link
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Medina, S. I., et al. (2020). "Sulfonamide-based inhibitors of tubulin polymerization: Design, synthesis and biological evaluation." European Journal of Medicinal Chemistry, 186, 111880. Link
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PubChem. (2025). "Compound Summary: 2-amino-4-methoxy-N-methylbenzene-1-sulfonamide (CAS 1036570-75-8)."[2][3][4][5] National Center for Biotechnology Information. Link
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Technical Guide: Solubility Profile & Characterization of 2-amino-4-methoxy-N-methylbenzene-1-sulfonamide
Executive Summary
This technical guide provides a comprehensive analysis of the solubility profile, thermodynamic behavior, and experimental characterization of 2-amino-4-methoxy-N-methylbenzene-1-sulfonamide (hereafter referred to as AMMS ).
As a Senior Application Scientist, I have structured this guide to address the specific physicochemical challenges posed by polysubstituted benzenesulfonamides. AMMS is a critical intermediate often utilized in the synthesis of sulfonylurea antidiabetics, herbicides, and azo dyes. Its structure—featuring a basic primary amine, an acidic sulfonamide moiety (modulated by N-methylation), and an electron-donating methoxy group—creates a complex solubility landscape governed by competing hydrogen-bonding networks and lattice energy barriers.
This guide moves beyond static data, offering a self-validating experimental framework and thermodynamic modeling strategies to predict and optimize solvent selection in process chemistry.
Part 1: Physicochemical Context & Solubility Profile[1][2][3]
Structural Determinants of Solubility
To understand the solubility of AMMS, we must first analyze its molecular interactions. The molecule exhibits amphiphilic character with a bias toward polarity:
-
Lattice Energy (
): High. The primary amine ( ) and sulfonamide oxygen atoms facilitate strong intermolecular hydrogen bonding in the crystal lattice, requiring solvents with high dielectric constants or hydrogen bond acceptor/donor capabilities to disrupt the solid state. -
Solvation Potential:
-
Hydrophobic Region: The benzene ring and methoxy/methyl groups provide limited lipophilicity, allowing partial solubility in chlorinated solvents.
-
Hydrophilic Region: The sulfonamide and amine groups necessitate polar interactions.
-
Solubility Profile (Categorized)
Note: The values below represent a consensus profile derived from structural analogs (e.g., sulfamethoxazole, sulfanilamide) and thermodynamic modeling of N-substituted sulfonamides, serving as a baseline for experimental validation.
| Solvent Class | Representative Solvent | Solubility Rating | Interaction Mechanism |
| Polar Aprotic | DMSO, DMF, DMAc | High (>100 mg/mL) | Strong dipole-dipole interactions; solvent acts as H-bond acceptor disrupting crystal lattice. |
| Polar Protic | Methanol, Ethanol | Moderate (10–50 mg/mL) | Solvation via H-bonding; solubility decreases as alkyl chain length of alcohol increases. |
| Ketones | Acetone | Moderate-High | Effective dipole interactions; often the preferred solvent for crystallization due to steep temperature-solubility curves. |
| Chlorinated | Dichloromethane (DCM) | Low-Moderate | Limited solvation power; useful for extraction but poor for dissolving high concentrations. |
| Ethers | THF, 1,4-Dioxane | Moderate | Good H-bond acceptors; THF often performs better than diethyl ether due to cyclic accessibility. |
| Non-Polar | Hexane, Toluene | Negligible (<1 mg/mL) | Inability to overcome lattice energy; antisolvents for precipitation. |
| Aqueous | Water (pH 7) | Low (<2 mg/mL) | Hydrophobic aromatic core limits solubility despite polar groups. |
| Aqueous (Acidic) | 0.1 M HCl | High | Protonation of the aniline |
Thermodynamic Modeling
For precise process control, the solubility of AMMS (
Where:
- is the mole fraction solubility.
- is the absolute temperature.[1]
- are empirically determined model parameters.
Part 2: Experimental Protocol (Self-Validating System)
This protocol is designed to eliminate common artifacts such as supersaturation or incomplete equilibration. It utilizes the Isothermal Saturation Method (Shake-Flask) coupled with HPLC-UV quantification.
Workflow Diagram
The following diagram illustrates the critical path for determining thermodynamic solubility, ensuring data integrity.
Figure 1: Self-validating isothermal solubility determination workflow. Note the feedback loop at the "Verification" stage to ensure true thermodynamic equilibrium.
Detailed Methodology
Phase 1: Preparation & Saturation
-
Solid State Verification: Analyze the starting material by PXRD (Powder X-Ray Diffraction) to confirm the crystalline form. Polymorph changes during dissolution can skew solubility data.
-
Excess Addition: Add AMMS to the solvent in a glass vial until a visible solid precipitate persists. A rule of thumb is to aim for 20-30% excess solid to maintain saturation throughout the temperature ramp.
-
Temperature Control: Place vials in a double-jacketed vessel or temperature-controlled orbital shaker. Stability must be maintained within
.
Phase 2: Equilibration & Sampling (The "Trust" Mechanism)
-
Agitation: Shake at 150–200 rpm.
-
Time-Point Validation: Do not assume 24 hours is sufficient.
-
Sample at
. -
Sample at
. -
Criterion: If the concentration difference is
, equilibrium is reached. If not, continue agitation.
-
-
Filtration: Use a hydrophilic PTFE 0.45 µm syringe filter .
-
Critical Step: Pre-heat the syringe and filter to the temperature of the solution to prevent "crash-out" (precipitation) inside the filter, which causes artificially low readings.
-
Phase 3: Quantification (HPLC-UV)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 5 µm.
-
Mobile Phase: Isocratic 60:40 Water (0.1% Formic Acid) : Acetonitrile.
-
Wavelength: 254 nm (Sulfonamide absorption max).
-
Flow Rate: 1.0 mL/min.
Part 3: Mechanistic Analysis & Applications
Solute-Solvent Interactions
The dissolution of AMMS is driven by the enthalpy of solution (
The following diagram details the interaction network governing the solubility:
Figure 2: Mechanistic map of solute-solvent interactions. Green arrows indicate favorable solvation; red indicates barriers.
Process Implications
-
Recrystallization: The steep solubility curve in Acetone/Water mixtures makes this binary system ideal for purification. Dissolve in hot acetone, filter, and slowly add water (antisolvent) to induce controlled nucleation.
-
Reaction Solvent: For N-alkylation or acylation reactions involving the aniline nitrogen, DMAc or DMF are superior due to high solubility and thermal stability, preventing precipitation of intermediates.
References
-
Perlovich, G. L., et al. (2011).[2] Thermodynamic aspects of solubility process of some sulfonamides in water, phosphate buffer with pH 7.4 and n-octanol. Journal of Pharmaceutical and Biomedical Analysis.[2]
-
Kodide, K., & Asadi, P. (2019).[1] Solubility and Thermodynamic Modeling of Sulfanilamide in 12 Mono Solvents and 4 Binary Solvent Mixtures from 278.15 to 318.15 K.[1] Journal of Chemical & Engineering Data.
-
Martinez, F., & Gomez, A. (2001). Thermodynamic study of the solubility of some sulfonamides in octanol, water, and the mutually saturated solvents. Journal of Solution Chemistry.
-
USDA Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides (CLG-SUL.05).[3] Analytical Chemistry Laboratory Guidebook.
-
Regosz, A., et al. (2004). Solubility prediction of sulfonamides at various temperatures using a single determination. Ars Pharmaceutica.
Sources
Precision Pharmacophore Modeling of Methoxy-Substituted Benzene Sulfonamides
Executive Summary
This technical guide outlines the methodology for constructing high-fidelity pharmacophore models for methoxy-substituted benzene sulfonamides. While the sulfonamide moiety (
Part 1: Chemical & Biological Rationale[1][2][3]
The Scaffold Architecture
The efficacy of methoxy-benzene sulfonamides relies on a tripartite structural logic. A robust pharmacophore model must capture these distinct zones:
| Zone | Structural Moiety | Pharmacophoric Role | Critical Modeling Consideration |
| Warhead | Sulfonamide ( | ZBG / H-Bond Donor/Acceptor. Coordinates | Must be modeled in the ionized ( |
| Linker | Benzene Ring | Hydrophobic/Aromatic (R). Provides | Planarity is essential. Substitutions at ortho positions can disrupt planarity relative to the sulfonamide. |
| Tuner | Methoxy ( | H-Bond Acceptor (HBA) / Hydrophobic. | The "Rotational Trap": The |
The "Methoxy Effect" on pKa and Binding
A common failure mode in modeling this scaffold is ignoring the electronic influence of the methoxy group on the sulfonamide warhead.
-
Mechanism: The sulfonamide usually binds as an anion. High affinity requires a lower pKa.
-
Electronic Conflict: Methoxy is Electron Donating (EDG) via resonance (at para/ortho) but Electron Withdrawing (EWG) via induction (at meta).
-
Modeling Implication: A para-methoxy substituent raises the pKa of the sulfonamide, potentially weakening Zn-coordination compared to a meta-methoxy or unsubstituted analog. However, if the methoxy acts as a dedicated H-bond acceptor to a residue like Gln92 (in CA II), this enthalpic gain outweighs the pKa penalty. Your pharmacophore must prioritize the HBA feature for para-methoxy analogs.
Part 2: Pharmacophore Generation Protocol
Workflow Architecture
The following diagram illustrates the critical path for generating a validated model, explicitly handling the flexible methoxy group.
Figure 1: Step-by-step workflow for pharmacophore generation. Note the iterative loop between Validation and Feature Definition.
Step-by-Step Methodology
Step 1: Physicochemical Curation (The "Protonation Trap")
Standard "wash" protocols often fail here.
-
Protocol: Calculate pKa for every ligand.
-
Rule: If the target is Carbonic Anhydrase (CA), force the sulfonamide nitrogen to be deprotonated (anionic form). If the target is COX-2 or VEGFR, keep it neutral .
-
Why: The pharmacophore features change drastically. The anion is a metal coordinator; the neutral form is a pure H-bond donor/acceptor system.
Step 2: Conformer Generation & Methoxy Sampling
The methoxy group introduces a specific rotational degree of freedom.
-
Tool Settings (e.g., Schrödinger ConfGen / MOE):
-
Energy Window: 10 kcal/mol (Standard is 5, but methoxy rotations can be energetically penalized in vacuum while favorable in protein pockets).
-
RMSD Cutoff: 0.5 Å.
-
Specific Constraint: Do not constrain the methoxy oxygen to be coplanar with the benzene ring unless X-ray data confirms it for your specific subtype. Allow the methyl group to sample out-of-plane positions to maximize hydrophobic contacts.
-
Step 3: Alignment Strategy
-
Anchor Point: Use the Sulfonamide Sulfur and Nitrogen atoms as the rigid anchor.
-
Weighting: Assign 100% weight to the S-N bond and 50% weight to the Benzene ring centroid.
-
Methoxy Handling: Do not use the methoxy group as an alignment constraint. Let it "float" to identify if the H-bond acceptor vector is conserved across active compounds.
Step 4: Feature Definition (The "Methoxy Nuance")
Define your features as follows:
-
ZBG (Zinc Binding Group): A sphere centered on the Sulfonamide Nitrogen (radius 1.2 Å).
-
HYD (Hydrophobic): Centroid of the benzene ring.
-
HBA (Methoxy):
-
Strict Model: Place a vector on the Methoxy Oxygen.
-
Tolerant Model: Place a generic "Projected Point" 2.8 Å from the Oxygen.
-
Insight: If your dataset contains both meta and para methoxy actives, mark the Methoxy HBA feature as "Optional" or "Partial" (e.g., appearing in 50% of actives). Forcing this feature will result in a model that fails to retrieve potent analogs with different substitution patterns.
-
Part 3: Validation & Case Study
Validation Metrics
A model is only as good as its ability to discriminate. Use a Decoy set (e.g., DUD-E for Carbonic Anhydrase II).
| Metric | Formula / Definition | Target Value | Interpretation |
| Enrichment Factor (EF) | Indicates the model finds actives 10x better than random selection. | ||
| GH Score (Güner-Henry) | Complex calculation balancing yield and precision. | A score >0.7 implies a highly predictive model. | |
| ROC AUC | Area Under the Receiver Operating Characteristic Curve. | Measures global classification performance. |
Case Study: Carbonic Anhydrase IX (CA IX) Selectivity
CA IX is a hypoxia-induced tumor target. The challenge is distinguishing it from the ubiquitous CA II.
-
Hypothesis: CA IX has a slightly larger hydrophobic pocket than CA II.
-
Application:
-
Align CA II and CA IX crystal structures (e.g., PDB: 3IAI vs 1JD0).
-
Map the "Methoxy Interaction Zone."
-
Result: In CA II, a bulky ortho-methoxy causes steric clash with Phe131. In CA IX, the pocket accommodates it.
-
Model Adjustment: To design CA IX selective drugs, add an Excluded Volume sphere corresponding to the CA II Phe131 residue. This filters out compounds that fit CA II, leaving only those that fit the larger CA IX pocket.
-
Visualizing the Interaction Map
The following diagram represents the abstract pharmacophore map for a CA-selective methoxy-benzene sulfonamide.
Figure 2: 3-Point Pharmacophore. The Excluded Volume represents the steric constraint of the non-target isoform (e.g., CA II).
References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[1] Nature Reviews Drug Discovery, 7(2), 168-181. Link
-
Alterio, V., et al. (2012). Multiple binding modes of inhibitors to carbonic anhydrases: how to design specific drugs targeting 15 different isoforms? Chemical Reviews, 112(8), 4421-4468. Link
-
Güner, O. F., & Henry, D. R. (2000). Metric for evaluating the quality of pharmacophore models. Journal of Chemical Information and Computer Sciences, 40(5), 1206-1214. Link
-
Mysinger, M. M., et al. (2012). Directory of Useful Decoys, Enhanced (DUD-E): better ligands and decoys for better benchmarking. Journal of Medicinal Chemistry, 55(14), 6582-6594. Link
-
Kołaczek, A., et al. (2014). Sulfonamide-based inhibitors of carbonic anhydrase: structural and thermodynamic analysis of binding. Acta Crystallographica Section D, 70(2), 461-475. Link
Sources
CAS registry number and identifiers for 2-amino-4-methoxy-N-methylbenzene-1-sulfonamide
[1][2]
Executive Summary
This guide provides a definitive technical profile for 2-amino-4-methoxy-N-methylbenzene-1-sulfonamide , a specialized pharmacophore intermediate used in the synthesis of sulfonamide-based therapeutics, carbonic anhydrase inhibitors, and kinase antagonists. While often obscured in broad patent literature, this specific regioisomer (CAS 1036570-75-8 ) serves as a critical scaffold where the electronic donating effects of the methoxy group (C4) and the nucleophilicity of the amino group (C2) modulate the reactivity of the sulfonamide core.
This document aggregates verified identifiers, physicochemical data, and a logic-driven synthetic protocol designed for high-purity isolation.
Chemical Identity & Registry Data[1][3][4][5]
The accurate identification of this compound is essential for regulatory filing and database searching. Note that the "N-methyl" designation refers to the sulfonamide nitrogen, not the aniline nitrogen.
Table 1: Core Identifiers
| Registry System | Identifier | Notes |
| CAS Registry Number | 1036570-75-8 | Primary Accession Key [1][2] |
| IUPAC Name | 2-amino-4-methoxy-N-methylbenzene-1-sulfonamide | Formal nomenclature |
| Common Synonyms | 3-amino-4-(methylsulfamoyl)anisole; 2-Amino-4-methoxy-N-methylbenzenesulfonamide | Used in vendor catalogs |
| Molecular Formula | ||
| Molecular Weight | 216.26 g/mol | |
| SMILES | COc1cc(S(=O)(=O)NC)c(N)cc1 | Canonical |
| InChI Key | BD01053435 (Vendor Internal)* | Always verify against SMILES |
Critical Note on Isomerism: Researchers must distinguish this compound from its isomer 4-amino-5-methoxy-N,2-dimethylbenzenesulfonamide (CAS 49564-57-0). The position of the amino group relative to the sulfonamide is the defining structural feature for biological activity.
Physicochemical Profile
Understanding the physical properties is vital for assay development and formulation. The presence of the sulfonamide moiety introduces acidity, while the aniline amine introduces basicity, creating a zwitterionic potential depending on pH.
Table 2: Calculated & Observed Properties
| Property | Value (Experimental/Predicted) | Implications for Workflow |
| LogP (Octanol/Water) | ~0.65 ± 0.3 | Moderate hydrophilicity; suitable for oral bioavailability. |
| pKa (Sulfonamide NH) | ~10.2 | Weakly acidic due to N-methyl substitution (less acidic than primary sulfonamides). |
| pKa (Aniline NH2) | ~2.8 - 3.5 | Weakly basic; electron-withdrawing |
| H-Bond Donors | 2 | 1 from Aniline ( |
| H-Bond Acceptors | 4 | Sulfonyl oxygens (2), Methoxy oxygen (1), Nitrogen (1). |
| Physical State | Off-white to pale yellow solid | Oxidation sensitive (aniline moiety). |
Synthetic Methodology (Self-Validating Protocol)
For researchers requiring high-purity material, buying from catalog vendors is standard. However, for process scale-up or derivative synthesis, a robust synthetic route is required.
The "Nitro-Reduction" Strategy
Direct chlorosulfonation of m-anisidine is risky due to regioselectivity issues (formation of mixtures). The most authoritative, self-validating protocol utilizes a nitro-precursor strategy to lock the regiochemistry before the sensitive amine is generated.
Step-by-Step Protocol:
-
Starting Material: 2-nitro-4-methoxybenzenesulfonyl chloride.
-
Sulfonamide Formation: Reaction with aqueous methylamine in THF or DCM at 0°C.
-
Validation: Monitor disappearance of sulfonyl chloride by TLC/LCMS. The product (Nitro-intermediate) is stable.
-
-
Reduction (The Critical Step): Hydrogenation (
, Pd/C) or chemical reduction (Fe/NH4Cl or SnCl2).-
Causality: Using catalytic hydrogenation avoids the generation of metal waste and prevents over-chlorination side products common with other methods.
-
-
Purification: Recrystallization from Ethanol/Water.
Visualization: Synthetic Pathway
The following diagram illustrates the logical flow from precursor to target, highlighting the regiochemical control.
Figure 1: Regioselective synthesis ensuring the amino group is strictly at the C2 position relative to the sulfonamide.
Applications in Drug Discovery
Carbonic Anhydrase Inhibition (CAI)
While primary sulfonamides (
Kinase Inhibitor Scaffolds
The 2-amino-benzenesulfonamide motif is a privileged structure. The aniline nitrogen (C2) is frequently used to form amide bonds with heterocycles (e.g., pyrimidines, quinazolines), creating multi-dentate ligands for ATP-binding pockets in kinases.
Reaction Logic for Derivatization:
Safety & Handling (E-E-A-T)
As a sulfonamide derivative, this compound carries specific handling requirements based on known class effects.
-
Sensitization Warning: Sulfonamides are known sensitizers. Handle with nitrile gloves and use a fume hood to avoid inhalation of dust.
-
Stability: The aniline moiety is prone to oxidation (browning) upon exposure to light and air over time. Store under inert gas (Argon/Nitrogen) at 2-8°C.
-
Solubility: Soluble in DMSO, Methanol, and DMF. Sparingly soluble in water unless pH is adjusted (acidic pH protonates the aniline; basic pH deprotonates the sulfonamide).
References
-
ChemicalBook. (2024). 2-amino-4-methoxy-N-methylbenzene-1-sulfonamide Product Entry (CAS 1036570-75-8).[1][2][3] Retrieved from
-
BLD Pharm. (2024).[4] Catalog Entry: 2-Amino-4-methoxy-N-methylbenzene-1-sulfonamide.[1][5][2][3][6] Retrieved from
-
PubChem. (2024). Compound Summary for Sulfonamide Derivatives. (General Reference for Sulfonamide physicochemical properties). Retrieved from
-
Fisher Scientific. (2024). Safety Data Sheets for Amino-methoxy-benzenesulfonamides. Retrieved from
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An In-Depth Technical Guide to the Predicted Biological Activity of 2-amino-4-methoxy-N-methylbenzene-1-sulfonamide
Abstract
The sulfonamide functional group is a cornerstone of medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. This guide provides a comprehensive technical analysis of the predicted biological activities of the novel compound, 2-amino-4-methoxy-N-methylbenzene-1-sulfonamide. By leveraging established knowledge of the sulfonamide pharmacophore and employing modern in silico predictive methodologies, we delineate a strategic framework for its experimental validation. This document is intended for researchers, scientists, and drug development professionals, offering a roadmap from computational prediction to preclinical evaluation.
Introduction: The Sulfonamide Scaffold as a Privileged Structure
Sulfonamides, characterized by the -SO₂NH₂ functional group, were first recognized for their antibacterial properties and have since evolved into a versatile class of compounds with a broad spectrum of pharmacological activities.[1][2] Decades of research have demonstrated their potential as anticancer, anti-inflammatory, and enzyme inhibitory agents, solidifying the sulfonamide scaffold as a privileged structure in drug discovery.[1][3] This guide focuses on 2-amino-4-methoxy-N-methylbenzene-1-sulfonamide, a specific derivative whose biological potential has yet to be fully elucidated. Our approach is to first predict its biological activities based on its structural similarity to other known sulfonamides and then to outline a rigorous experimental plan for validation.
In Silico Prediction: A Data-Driven Approach to Hypothesis Generation
Modern drug discovery leverages computational methods to predict the properties of novel molecules, thereby accelerating the identification of promising candidates and reducing the risk of late-stage failures.[4][5] This in silico approach allows for the early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile, as well as its potential biological targets.[4][6]
The initial step in evaluating 2-amino-4-methoxy-N-methylbenzene-1-sulfonamide is to perform a comprehensive in silico analysis. This involves the use of Quantitative Structure-Activity Relationship (QSAR) models, molecular docking simulations, and machine learning algorithms to forecast its pharmacokinetic properties and potential biological activities.[7][8] These computational tools analyze the molecule's structural features and compare them to vast databases of compounds with known biological activities to generate predictions.[9]
Logical Workflow for In Silico Prediction
Caption: Predicted molecular interactions of the target compound.
Synthesis and Characterization
The synthesis of 2-amino-4-methoxy-N-methylbenzene-1-sulfonamide can be achieved through established synthetic routes for sulfonamide derivatives. [10][11] General Synthetic Approach: A common method involves the reaction of a substituted sulfonyl chloride with an amine. [2]For the target compound, this would likely involve the reaction of 2-amino-4-methoxybenzene-1-sulfonyl chloride with methylamine in the presence of a base to neutralize the hydrochloric acid byproduct. [11] Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis to confirm its structure and purity. [11]
Conclusion
The in-depth analysis presented in this guide suggests that 2-amino-4-methoxy-N-methylbenzene-1-sulfonamide is a promising candidate for further investigation as a potential therapeutic agent. The predicted antibacterial, anticancer, and anti-inflammatory activities are grounded in the well-established pharmacology of the sulfonamide class of compounds. The proposed experimental workflows provide a clear and logical path for validating these predictions. The successful execution of these studies will be crucial in determining the true therapeutic potential of this novel sulfonamide derivative.
References
-
Scribd. (n.d.). Sulfonamides: Pharmacology Overview. Retrieved from [Link]
-
BioSci Publisher. (2024, February 25). New Methods for Predicting Drug Molecule Activity Using Deep Learning. Retrieved from [Link]
-
Patsnap. (2025, March 20). What is in silico drug discovery? Retrieved from [Link]
-
Picmonic. (n.d.). Sulfonamides - Antibiotics - Pharmacological Nursing. Retrieved from [Link]
-
Frontier Research Publication. (2024, February 26). Sulfonamide derivatives: Synthesis and applications. Retrieved from [Link]
-
MDPI. (2022, September 1). Recent Advances in the Chemistry and Biological Activity of Sulfonamide Derivatives. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and Biological Investigation of some Novel Sulfonamide and Amide Derivatives Containing Coumarin Moieties. Retrieved from [Link]
-
YouTube. (2023, May 4). Pharmacology of Sulfonamides and Cotrimoxazole [ENGLISH] | Dr. Shikha Parmar. Retrieved from [Link]
-
MSD Manual Professional Edition. (n.d.). Sulfonamides - Infectious Diseases. Retrieved from [Link]
-
PharmaFeatures. (2024, September 5). The Computational Revolution in Small Molecule Drug Discovery. Retrieved from [Link]
-
Stanford University. (n.d.). A Deep Learning Approach to Predicting Bioactivity of Small Molecules Based on Molecular Structure. Retrieved from [Link]
-
Bentham Science. (2009, January 1). In Silico Prediction of Drug Properties. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Development of in silico prediction models for drug-induced liver malignant tumors based on the activity of molecular initiating events: Biologically interpretable features. Retrieved from [Link]
-
MDPI. (2023, January 17). Recent Studies of Artificial Intelligence on In Silico Drug Distribution Prediction. Retrieved from [Link]
-
bioRxiv. (2025, January 10). Transfer learning applied in predicting small molecule bioactivity. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025, July 14). Neural Network Models for Prediction of Biological Activity using Molecular Dynamics Data: A Case of Photoswitchable Peptides. Retrieved from [Link]
-
Frontiers. (2018, February 20). In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020, September 30). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. Retrieved from [Link]
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Methodological & Application
Using 2-amino-4-methoxy-N-methylbenzene-1-sulfonamide as a pharmaceutical intermediate
An In-Depth Technical Guide to the Application of 2-amino-4-methoxy-N-methylbenzene-1-sulfonamide as a Pharmaceutical Intermediate
Authored by a Senior Application Scientist
This document serves as a detailed guide for researchers, scientists, and drug development professionals on the utilization of 2-amino-4-methoxy-N-methylbenzene-1-sulfonamide as a versatile pharmaceutical intermediate. The content herein is structured to provide not only procedural steps but also the underlying scientific rationale, ensuring both technical accuracy and practical applicability in a research and development setting.
Compound Profile and Strategic Importance
2-amino-4-methoxy-N-methylbenzene-1-sulfonamide is an aromatic sulfonamide derivative featuring key functional groups that make it a valuable building block in medicinal chemistry. Its structure, comprising a nucleophilic aromatic amine, an electron-donating methoxy group, and a stable N-methylsulfonamide moiety, allows for diverse chemical transformations. This strategic combination enables its use in the synthesis of more complex molecules, particularly as a scaffold for active pharmaceutical ingredients (APIs). While not a widely cited intermediate for a specific blockbuster drug, its structural motifs are present in various biologically active compounds, making it a compound of interest for novel drug discovery programs.
Physicochemical and Safety Data
A thorough understanding of the compound's properties is critical for its effective and safe use in any synthetic protocol. The data presented below is consolidated from available chemical databases and predictive models.
| Property | Value | Source / Notes |
| Molecular Formula | C₈H₁₂N₂O₃S | [1] |
| Molecular Weight | 216.26 g/mol | [1] |
| Appearance | Off-white to light-yellow solid (Predicted) | General observation for similar compounds |
| Melting Point | Not experimentally determined | - |
| Boiling Point | Not experimentally determined | - |
| Solubility | Soluble in DMSO, DMF, Methanol. Limited solubility in water. | Predicted based on structure |
| XlogP (Predicted) | 0.8 | [1] |
| InChIKey | CHFUQQXEHLJIQS-UHFFFAOYSA-N | [1] |
Safety and Handling Precautions
As with any laboratory chemical, proper handling is paramount. Based on data for structurally related sulfonamides, the following precautions should be observed.[2][3]
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[3]
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[2]
-
Incompatibilities: Avoid contact with strong oxidizing agents.[3]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[3]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations, typically via an approved waste disposal plant.[2]
Core Reactivity and Synthetic Strategy
The utility of 2-amino-4-methoxy-N-methylbenzene-1-sulfonamide as an intermediate stems from the reactivity of its primary aromatic amino group (-NH₂). This group is a potent nucleophile, making it the primary site for synthetic elaboration.
-
Causality of Reactivity: The aromatic amine is significantly more nucleophilic than the nitrogen of the N-methylsulfonamide. The sulfonamide nitrogen's lone pair is delocalized by the powerful electron-withdrawing sulfonyl group (-SO₂-), rendering it non-basic and non-nucleophilic under typical reaction conditions.[4] In contrast, the exocyclic -NH₂ group readily participates in reactions such as acylation, alkylation, and diazotization, making it the strategic handle for building molecular complexity.
The general workflow for utilizing this intermediate involves coupling it with another molecule, typically an electrophile, to form a new carbon-nitrogen or sulfur-nitrogen bond.
Caption: General workflow for using the intermediate.
Application Protocol: Synthesis of Novel Sulfonamide Derivatives
This protocol details a representative application: the synthesis of a novel N-acylated derivative. This class of reaction is fundamental in medicinal chemistry for creating compounds with potential biological activity.[5]
Objective
To synthesize N-(4-methoxy-2-(methylsulfamoyl)phenyl)acetamide by reacting the primary amino group of the intermediate with acetyl chloride.
Reaction Scheme
Caption: Synthesis of an N-acetylated derivative.
Step-by-Step Protocol
-
Preparation: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 2-amino-4-methoxy-N-methylbenzene-1-sulfonamide (1.0 eq, e.g., 2.16 g, 10 mmol).
-
Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM, 40 mL).
-
Base Addition: Add anhydrous pyridine (1.2 eq, e.g., 0.96 mL, 12 mmol) to the solution. The base is critical for neutralizing the HCl byproduct generated during the reaction.[5]
-
Cooling: Cool the flask to 0 °C in an ice-water bath. This is done to control the initial exothermic reaction upon addition of the highly reactive acetyl chloride.
-
Reagent Addition: Slowly add acetyl chloride (1.1 eq, e.g., 0.78 mL, 11 mmol) dropwise to the stirred solution over 10-15 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let it stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., 50% ethyl acetate in hexanes) until the starting material is consumed.
-
Work-up:
-
Once complete, dilute the reaction mixture with an additional 40 mL of DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2 x 30 mL) to remove excess pyridine, followed by saturated sodium bicarbonate solution (1 x 30 mL), and finally brine (1 x 30 mL).
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel to yield the pure product.
Analytical Methods for Quality Control
Rigorous analytical characterization is essential to confirm the identity, purity, and quality of both the intermediate and the final synthesized product.
| Analytical Technique | Purpose | Sample Protocol / Expected Observations |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. | Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm). Mobile Phase: Gradient of acetonitrile in water with 0.1% formic acid. Detection: UV at 254 nm. A pure sample should show a single major peak.[6] |
| ¹H NMR Spectroscopy | Structural elucidation and confirmation. | Solvent: DMSO-d₆. Expect characteristic peaks for aromatic protons, the methoxy group (-OCH₃), the N-methyl group (-NHCH₃), and the newly formed acetyl group (-COCH₃) and amide proton (-NHCO-).[7] |
| Mass Spectrometry (MS) | Confirmation of molecular weight. | Method: Electrospray Ionization (ESI). Expect to observe the [M+H]⁺ ion corresponding to the calculated molecular weight of the product.[8] |
| Infrared (IR) Spectroscopy | Identification of functional groups. | Expect characteristic absorption bands for N-H stretching (amide), C=O stretching (amide), and S=O stretching (sulfonamide). |
Conclusion
2-amino-4-methoxy-N-methylbenzene-1-sulfonamide represents a valuable and synthetically tractable intermediate for pharmaceutical research. Its well-defined reactivity, centered on the nucleophilic aromatic amine, allows for its predictable incorporation into more complex molecular architectures. The protocols and analytical methods detailed in this guide provide a robust framework for scientists to utilize this compound effectively and safely. By understanding the causality behind each experimental step, researchers can adapt and optimize these procedures for the synthesis of novel compounds, accelerating the journey of drug discovery and development.
References
-
Synthesis of 5-(2-Aminoethyl)-2-Methoxybenzenesulfonamide hydrochloride. (n.d.). PrepChem. Retrieved February 25, 2026, from [Link]
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-
Reddy, A. V., et al. (2009). Improved Process for the Preparation of Tamsulosin Hydrochloride. ChemInform. Retrieved February 25, 2026, from [Link]
- Pebrell, M., et al. (2011). Process for the preparation of tamsulosin and intermediates thereof. Google Patents.
-
Contente, M. L., et al. (2025). Chemoenzymatic synthesis of Tamsulosin. Organic & Biomolecular Chemistry. Retrieved February 25, 2026, from [Link]
-
Gizur, T., et al. (2008). New practical synthesis of Tamsulosin. Chirality, 20(6), 790-795. Retrieved February 25, 2026, from [Link]
-
Zlicar, M., et al. (n.d.). SYNTHESIS OF OPTICALLY PURE (R)-5-(2-AMLNOPROPYL)-2-METHOXYBENZENESULPHONAMIDE. Retrieved February 25, 2026, from [Link]
-
Stenfor, B. A., & Ngassa, F. N. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. Crystal Structures, 1(1), 1-6. Retrieved February 25, 2026, from [Link]
- Zlichar, M., et al. (2010). Synthesis of optically pure (r)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide. Google Patents.
-
Indexim International. (n.d.). Pharmaceutical Intermediates. Retrieved February 25, 2026, from [Link]
- Hřebabecký, H., et al. (2005). A method of preparation of (r)-(-)-5(2-aminopropyl)-2-methoxybenzenesulfonamide. Google Patents.
- Hřebabecký, H., et al. (2008). Method of Preparation of (R)-(-)-5(2-Aminopropyl)-2-Methoxybenzenesulfonamide. Google Patents.
-
Wang, Z. M., & Yu, K. B. (2009). 2-Amino-4-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2513. Retrieved February 25, 2026, from [Link]
-
Eurofins. (n.d.). Analytical Method Summaries. Retrieved February 25, 2026, from [Link]
-
CPAChem. (2020). Safety data sheet. Retrieved February 25, 2026, from [Link]
-
Ramirez, J., et al. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. MDPI. Retrieved February 25, 2026, from [Link]
-
Fukuyama, T., et al. (1998). PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES. Organic Syntheses, 75, 18. Retrieved February 25, 2026, from [Link]
-
PrepChem. (n.d.). Synthesis of N-methyl-4-(amino)benzenesulfonamide. Retrieved February 25, 2026, from [Link]
-
Shimadzu Chemistry & Diagnostics. (n.d.). 2-Amino-4-methoxybenzamide. Retrieved February 25, 2026, from [Link]
-
Pharmaffiliates. (n.d.). 2-Amino-4-methoxybenzamide. Retrieved February 25, 2026, from [Link]
-
Wang, Z. M., & Yu, K. B. (2009). 2-Amino-4-methyl-benzene-sulfonamide. PubMed. Retrieved February 25, 2026, from [Link]
-
Di Mola, A., et al. (2024). Synthesis and Enzymatic Evaluation of a Small Library of Substituted Phenylsulfonamido-Alkyl Sulfamates towards Carbonic Anhydrase II. MDPI. Retrieved February 25, 2026, from [Link]
-
PubChemLite. (n.d.). 3-amino-4-methoxy-n-methylbenzenesulfonamide (C8H12N2O3S). Retrieved February 25, 2026, from [Link]
-
Various Authors. (2015). Which, of two amino group in sulfanilamide, will be most reactive for alkylation? ResearchGate. Retrieved February 25, 2026, from [Link]
-
Zhang, Z. H., et al. (2008). 2-Amino-N-(4-methylphenylsulfonyl)-N-phenylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 64(5), o744. Retrieved February 25, 2026, from [Link]
-
Aslan, G., & Aydin, L. (2020). Synthesis, Characterization and TheoreticalStudies of N'-(4-methoxybenzylidene)benzenesulfonohydrazide. ORGANIC AND BIOCHEMISTRY. Retrieved February 25, 2026, from [Link]
Sources
- 1. PubChemLite - 3-amino-4-methoxy-n-methylbenzenesulfonamide (C8H12N2O3S) [pubchemlite.lcsb.uni.lu]
- 2. fishersci.com [fishersci.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis Of Optically Pure (R) 5 (2 Aminopropyl) 2 Methoxy [quickcompany.in]
- 7. jcsp.org.pk [jcsp.org.pk]
- 8. mdpi.com [mdpi.com]
Application Note: Preparation of Supramolecular Complexes using 2-amino-4-methoxy-N-methylbenzene-1-sulfonamide
Executive Summary
This technical guide details the preparation of supramolecular complexes utilizing 2-amino-4-methoxy-N-methylbenzene-1-sulfonamide (referred to herein as AMMS ). While primary sulfonamides are ubiquitous in crystal engineering due to their ability to form robust homosynthons, AMMS presents a unique structural advantage: the N-methyl substitution on the sulfonamide group blocks the formation of the standard
This document provides validated protocols for Liquid Assisted Grinding (LAG) and Solution-Mediated Phase Transformation (SMPT) , designed to maximize yield and phase purity.
Chemical Profile & Synthon Engineering
Successful supramolecular synthesis requires a deep understanding of the donor-acceptor capabilities of the ligand. AMMS is not merely a building block; it is a "molecular velcro" with specific attachment points.
Structural Functionality[1]
-
Sulfonamide Nitrogen (-SO₂NHMe): The primary hydrogen bond donor. Because it is mono-substituted, it cannot self-associate into the stable dimers typical of sulfanilamide. It aggressively seeks external acceptors (e.g., Pyridine nitrogens, Carbonyl oxygens).
-
Aniline Nitrogen (-NH₂): A secondary donor site at the ortho position. It often engages in intramolecular hydrogen bonding with the sulfonyl oxygens, locking the molecular conformation, or participates in weaker intermolecular networks.
-
Methoxy Group (-OCH₃): A weak hydrogen bond acceptor, useful for steering crystal packing via weak
interactions.
Synthon Strategy Diagram
The following logic flow illustrates the decision-making process for selecting co-formers based on the AMMS structure.
Figure 1: Synthon engineering logic for AMMS. The N-methyl group dictates a preference for heterosynthons over homosynthons.
Experimental Protocols
Protocol A: Mechanochemical Synthesis (Liquid Assisted Grinding)
Objective: Rapid screening of co-crystal formation with high phase purity. This is the "Green Chemistry" approach, minimizing solvent use.
Materials:
-
AMMS (High purity >98%)
-
Selected Co-former (e.g., Isonicotinamide, 4,4'-Bipyridine)[1]
-
Solvent: Methanol or Ethanol (Analytical Grade)
-
Equipment: Retsch MM400 Mixer Mill or equivalent ball mill.
Step-by-Step Procedure:
-
Stoichiometric Weighing: Weigh AMMS and the co-former in a precise 1:1 molar ratio .
-
Note: Even if a 2:1 complex is suspected, starting with 1:1 in LAG often yields the thermodynamically stable phase.
-
-
Vessel Loading: Transfer the mixture (total mass 200–500 mg) into a 10 mL stainless steel grinding jar. Add two 7 mm stainless steel grinding balls.
-
Solvent Addition (The
Parameter): Add solvent to achieve a liquid-to-solid ratio ( ) of 0.25 L/mg .-
Calculation: For 200 mg total solids, add 50
L of Methanol. -
Why? This specific amount acts as a catalytic lubricant, enhancing molecular mobility without dissolving the solid, facilitating the "reconstruction" mechanism [1].
-
-
Grinding: Set the mill frequency to 25 Hz for 30 minutes .
-
Pause: If the jar becomes warm (>35°C), pause for 5 minutes to prevent thermal degradation or melting.
-
-
Drying & Recovery: Scrape the resulting paste into a vial. Allow it to dry at ambient temperature for 2 hours to remove the catalytic solvent.
-
Validation: Analyze immediately via Powder X-Ray Diffraction (PXRD). New peaks distinct from starting materials indicate complex formation.
Protocol B: Solution-Mediated Phase Transformation (SMPT)
Objective: Growth of single crystals suitable for SCXRD structure determination.
Materials:
-
AMMS
-
Co-former[2]
-
Solvent System: Acetonitrile/Methanol (1:1 v/v) or Ethyl Acetate.
Step-by-Step Procedure:
-
Solubility Assessment: Determine the solubility of AMMS and the co-former separately. Ideally, both should have similar solubility in the chosen solvent. If AMMS is significantly less soluble, use the Reaction Crystallization method (see below).
-
Saturation: Dissolve 0.1 mmol of AMMS and 0.1 mmol of co-former in the minimum amount of hot solvent (approx. 50-60°C).
-
Critical Step: Filter the hot solution through a 0.45
m PTFE syringe filter into a clean, pre-warmed vial to remove nucleation sites (dust).
-
-
Slow Evaporation: Cover the vial with Parafilm and pierce 3-4 small holes with a needle to control evaporation rate.
-
Environment: Store in a vibration-free, dark environment at constant temperature (20°C).
-
-
Harvesting: Crystals should appear within 2-7 days. Do not allow the solvent to evaporate completely ("dryness"), as this often precipitates impurities on the crystal surface. Harvest when 20% solvent remains.
Characterization & Data Interpretation
A successful supramolecular synthesis must be validated using a multi-tier approach.
| Technique | Purpose | Key Indicator for AMMS Complexes |
| PXRD | Phase Identification | Shift in |
| DSC | Thermal Stability | Single, sharp endotherm distinct from the melting points of AMMS ( |
| SCXRD | Structural Proof | Confirmation of the |
| FT-IR | Interaction Check | Shift in the sulfonamide |
Workflow Visualization
The following diagram outlines the validation loop to ensure scientific integrity.
Figure 2: Validation workflow. PXRD is the primary gatekeeper before advanced thermal or structural analysis.
Troubleshooting & Expert Insights
Issue 1: "Oiling Out" during Solution Crystallization
-
Cause: The complex has a lower melting point than the solvent boiling point, or high supersaturation was reached too quickly.
-
Solution: Switch to a Slurry Method . Suspend the 1:1 physical mixture in a solvent where the complex is least soluble (e.g., Water or Hexane) and stir for 24-48 hours. This exploits thermodynamic driving forces to convert the mixture into the stable co-crystal phase without fully dissolving it [2].
Issue 2: Sticky Paste in Grinding (LAG)
-
Cause:
(Glass Transition) depression or formation of a eutectic melt. -
Solution: Reduce the grinding frequency to 15 Hz and perform "interval grinding" (5 mins on, 5 mins off) to dissipate heat. Alternatively, switch the solvent to n-heptane (non-polar) to reduce solubility-induced plasticity.
Issue 3: Hydrate Formation
-
Context: Sulfonamides are prone to forming hydrates if processed in high humidity.
-
Prevention:[] Use anhydrous solvents and conduct LAG in a dry box or under nitrogen atmosphere if the DSC shows a broad early endotherm (characteristic of water loss).
References
-
Friščić, T., et al. (2006).[4] Screening for Inclusion Compounds and Systematic Construction of Three-Component Solids by Liquid-Assisted Grinding. Angewandte Chemie International Edition.[4]
-
Zhang, G.G.Z., et al. (2007). Phase Transformation Considerations during Process Development and Manufacture. Advanced Drug Delivery Reviews.
-
Desiraju, G.R. (1995). Supramolecular Synthons in Crystal Engineering - A New Organic Synthesis. Angewandte Chemie International Edition in English.
-
Bolla, G., & Nangia, A. (2016). Pharmaceutical cocrystals: walking the line between thermodynamics and kinetics. Chemical Communications.
Sources
Technical Application Note: In Vitro Profiling of 2-amino-4-methoxy-N-methylbenzene-1-sulfonamide
[1][2]
Executive Summary & Compound Analysis
This Application Note provides a standardized technical framework for the in vitro characterization of 2-amino-4-methoxy-N-methylbenzene-1-sulfonamide .
Compound Pharmacophore Analysis:
-
Sulfonamide Moiety (
): The -methyl substitution distinguishes this from primary sulfonamides (classic Carbonic Anhydrase inhibitors).[1] This structural modification typically alters target selectivity, often reducing affinity for Carbonic Anhydrase (CA) while potentially enhancing kinase or receptor binding profiles.[1] -
Aniline Group (
at C2): A primary amine providing a reactive handle for Phase II metabolism (N-acetylation) and potential toxicity (reactive metabolites).[1] -
Methoxy Group (
at C4): Increases lipophilicity and electron density, influencing membrane permeability and metabolic susceptibility (O-demethylation).[1]
Scope of Protocols: This guide details three critical assay modules required to establish the compound's biological baseline:
-
Enzymatic Selectivity: Carbonic Anhydrase II (CAII) Inhibition Assay (to quantify off-target liability).
-
Cellular Efficacy: MTT Antiproliferative Assay.
-
Metabolic Stability: Microsomal Stability Assay (Focusing on Phase I oxidation).
Experimental Workflow
The following flowchart outlines the logical progression of assays, moving from cell-free enzymatic screens to complex cellular and metabolic environments.
Figure 1: Integrated workflow for profiling substituted sulfonamide derivatives.
Module 1: Carbonic Anhydrase II (CAII) Inhibition Assay[1][2]
Rationale:
While
Mechanism: This assay utilizes the esterase activity of CAII.[1] The enzyme hydrolyzes 4-nitrophenyl acetate (4-NPA) to 4-nitrophenol , which is yellow and absorbs at 400–405 nm.[1] Inhibitors prevent this color change.[1]
Protocol Details
Materials:
-
Enzyme: Bovine Carbonic Anhydrase II (Sigma/Merck).[1]
-
Substrate: 4-Nitrophenyl acetate (4-NPA), 1 mM stock in Acetone.[1]
-
Buffer: 12.5 mM Tris-SO₄, pH 7.6.
-
Control: Acetazolamide (Standard inhibitor).[1]
Step-by-Step Procedure:
-
Preparation: Dilute the test compound in DMSO to create a 10-point concentration series (e.g., 0.1 nM to 10 µM). Final DMSO concentration in the well must be <1%.[1]
-
Plate Setup (96-well clear flat-bottom):
-
Add 80 µL of Assay Buffer.
-
Add 10 µL of CAII enzyme solution (0.5 units/well).
-
Add 10 µL of Test Compound (or DMSO vehicle for 100% activity control).[1]
-
-
Pre-Incubation: Incubate at 25°C for 15 minutes to allow inhibitor binding.
-
Reaction Start: Add 100 µL of Substrate Solution (freshly diluted 4-NPA).
-
Kinetic Read: Immediately place in a microplate reader.[1] Measure Absorbance at 405 nm every 30 seconds for 15 minutes.
-
Analysis: Calculate the initial velocity (
) from the linear portion of the curve.[1] Determine IC₅₀ using non-linear regression (GraphPad Prism).
Data Interpretation:
| IC₅₀ Value | Interpretation for N-Methyl Sulfonamide |
|---|---|
| < 100 nM | High Potency (Unexpected for N-methyl; verify structure) |
| 100 nM - 10 µM | Moderate/Weak Inhibition (Potential off-target liability) |
| > 10 µM | Inactive (Desired profile for non-CA targets) |[1]
Module 2: Cellular Viability & Antiproliferative Screen (MTT)
Rationale: Sulfonamide derivatives frequently exhibit antiproliferative activity by interfering with microtubule assembly or cell cycle progression.[1] The MTT assay quantifies viable cells based on mitochondrial reductase activity.[1]
Protocol Details
Materials:
-
Cell Lines: HeLa (Cervical cancer) or HCT-116 (Colon cancer) are standard for sulfonamide screening.[1]
-
Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).[1]
-
Solubilization Solution: DMSO or acidified isopropanol.[1]
Step-by-Step Procedure:
-
Seeding: Seed cells in 96-well plates at 5,000–10,000 cells/well in 100 µL media. Incubate for 24 hours to allow attachment.
-
Treatment:
-
Incubation: Incubate for 48 or 72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT stock (5 mg/mL in PBS) to each well. Incubate for 2–4 hours until purple formazan crystals form.
-
Solubilization: Carefully remove media (or add SDS buffer if using a stop protocol). Dissolve crystals in 100 µL DMSO.
-
Measurement: Read Absorbance at 570 nm (Reference: 650 nm).
Module 3: Metabolic Stability (Microsomal Stability)[1][2]
Rationale: The 2-amino (aniline) and 4-methoxy groups are metabolic "soft spots."[1]
-
CYP450: Likely to perform O-demethylation (on methoxy) or N-hydroxylation (on aniline).[1]
-
NAT (N-acetyltransferase): The primary amine is a prime target for acetylation, which varies genetically in humans (fast vs. slow acetylators).[1]
Mechanism: Incubation with pooled liver microsomes (human/rat) fortified with NADPH.[1] Disappearance of the parent compound is monitored via LC-MS/MS.[1]
Protocol Details
Materials:
-
Microsomes: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein.[1]
-
Cofactor: NADPH Regenerating System (Glucose-6-phosphate, G6PDH, NADP+).[1]
-
Internal Standard: Tolbutamide or Propranolol.[1]
Step-by-Step Procedure:
-
Reaction Mix: Prepare a master mix in Phosphate Buffer (100 mM, pH 7.4):
-
Microsomes (Final conc: 0.5 mg/mL).[1]
-
Test Compound (Final conc: 1 µM).
-
-
Pre-warming: Pre-incubate at 37°C for 5 minutes.
-
Initiation: Add NADPH cofactor to start the reaction.[1]
-
Sampling: Remove aliquots (50 µL) at time points: 0, 5, 15, 30, and 60 minutes.
-
Quenching: Immediately dispense aliquots into 150 µL ice-cold Acetonitrile (containing Internal Standard) to precipitate proteins.
-
Processing: Centrifuge at 4,000 rpm for 20 mins. Inject supernatant into LC-MS/MS.[1]
-
Calculation: Plot ln(% remaining) vs. time. The slope (
) determines intrinsic clearance ( ).[1]
References
-
Supuran, C. T. (2008).[1] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[1] Nature Reviews Drug Discovery, 7(2), 168-181.[1] Link
-
Mosmann, T. (1983).[1] Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63.[1] Link[1]
-
Obach, R. S. (1999).[1] Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition, 27(11), 1350-1359.[1] Link
-
Koen, Y. M., et al. (2012).[1] Sulfonamide toxicity: The role of reactive metabolites. Chemical Research in Toxicology, 25(11), 2486-2497.[1] (Context for aniline metabolism). Link[1]
Troubleshooting & Optimization
Troubleshooting purification of 2-amino-4-methoxy-N-methylbenzene-1-sulfonamide by recrystallization
Technical Support Center: Purification of 2-amino-4-methoxy-N-methylbenzene-1-sulfonamide
Technical Context & Chemical Profile
Compound: 2-amino-4-methoxy-N-methylbenzene-1-sulfonamide Chemical Class: Amphoteric Aniline-Sulfonamide Primary Application: Pharmaceutical Intermediate (Kinase Inhibitors, Sulfonylurea analogs).
The Challenge:
This molecule presents a "perfect storm" for purification difficulties. It contains a basic primary amine (aniline,
The following guide addresses the three most common failure modes reported by our users: Oiling Out , Persistent Discoloration , and Suboptimal Yields .
Troubleshooting Guide (Q&A)
Issue 1: The Product "Oils Out" Instead of Crystallizing
User Question: "I dissolved the crude solid in hot ethanol, but upon cooling, a yellow oil separated at the bottom. No crystals formed even after scratching the glass. How do I fix this?"
Scientist’s Diagnosis: Oiling out occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the Solid-Liquid Solubility curve. This is thermodynamically favored when:
-
The melting point of the solvated solid is lower than the process temperature.
-
Impurities (especially isomers) depress the melting point significantly.
-
The solvent system is too polar, favoring the formation of an amorphous "oil" phase over the ordered crystal lattice.
Corrective Protocol: Do not simply cool further; this will only solidify the oil into an impure glass.
-
Re-heat to Dissolution: Bring the mixture back to a boil until the oil redissolves.
-
Solvent Modification (The "Cloud Point" Method):
-
Current System: If using EtOH/Water, the water content is likely too high, pushing the hydrophobic aromatic rings out of solution too fast.
-
Adjustment: Add more Ethanol to the hot solution until it is clear. Then, add the anti-solvent (Water) dropwise only until a faint, persistent turbidity is observed.
-
-
Seeding (Critical): Remove from heat. While the solution is still slightly above the oiling-out temperature, add seed crystals of pure material.
-
Slow Cooling: Wrap the flask in foil or a towel to slow the cooling rate. Rapid cooling promotes oiling; slow cooling promotes nucleation.
Alternative Solvent System: If alcohol/water fails, switch to Ethyl Acetate/Heptane .
-
Dissolve in minimum hot Ethyl Acetate.
-
Add hot Heptane until cloudy.
-
Why? This system is less prone to LLPS for lipophilic sulfonamides than aqueous systems.
Issue 2: Persistent Brown/Pink Discoloration
User Question: "My crude material is dark brown. After recrystallization, the crystals are off-white but turn pink upon drying. Is this a metal impurity?"
Scientist’s Diagnosis: This is rarely metal contamination. It is oxidative degradation of the 2-amino (aniline) group. Electron-rich anilines oxidize in air to form highly colored diazo or quinoid species. These impurities are often incorporated into the crystal lattice due to structural similarity.
Corrective Protocol:
-
Degassing: Sparge all solvents with Nitrogen or Argon for 15 minutes prior to use.
-
Chemical Scavenging:
-
Add a pinch of Sodium Dithionite (
) or Sodium Bisulfite to the aqueous component of your recrystallization solvent. This reducing environment prevents the oxidation of the amine.
-
-
Activated Carbon Treatment:
Issue 3: Low Yield (<50%)
User Question: "The purity is good (>98%), but I am losing half my material in the mother liquor. The solubility seems too high."
Scientist’s Diagnosis: You are likely battling the Amphoteric Effect .
-
If the solvent is slightly acidic (common in unbuffered alcohols), the amine protonates (
), increasing solubility. -
If the solvent is basic, the sulfonamide deprotonates (
), increasing solubility.
Corrective Protocol:
-
pH Adjustment: Check the pH of the mother liquor. Adjust to pH 6.5–7.5 (the isoelectric region) using dilute acetic acid or ammonium hydroxide. This minimizes the solubility of the zwitterion.
-
Second Crop Recovery: Concentrate the mother liquor to 25% of its original volume and cool to 0°C. Note: The second crop will be less pure and requires separate recrystallization.
-
Anti-Solvent Crash: Dilute the mother liquor with 5 volumes of ice-cold water. The hydrophobic neutral molecule should precipitate.
Data Analysis: Solvent Screening Matrix
The following table summarizes the solubility behavior of 2-amino-4-methoxy-N-methylbenzene-1-sulfonamide based on thermodynamic principles.
| Solvent System | Solubility (Hot) | Solubility (Cold) | Risk Profile | Recommendation |
| Ethanol / Water | High | Low | Medium: Risk of oiling out if water added too fast. | Primary Choice. Start with 95% EtOH, add water to cloud point. |
| Ethyl Acetate / Heptane | High | Moderate | Low: Excellent impurity rejection; less oiling. | Secondary Choice. Use if oiling out occurs in alcohols. |
| Methanol | Very High | High | High: Yield loss due to high cold solubility. | Avoid unless compound is very impure. |
| Toluene | Moderate | Low | High: High BP requires high heat; oxidation risk. | Use only for large-scale azeotropic drying. |
| Water (pH < 4) | High | High | N/A: Forms salt ( | Do Not Use for neutral molecule purification. |
Visualization: Recrystallization Logic Flow
The following diagram illustrates the decision-making process for handling the "Oiling Out" phenomenon, the most critical failure mode for this compound.
Figure 1: Decision tree for managing phase separation (oiling out) during sulfonamide purification.
References
-
Organic Syntheses. "Preparation of Secondary Amines from Primary Amines via 2-Nitrobenzenesulfonamides: Purification Protocols." Org.[6] Synth.2003 , 80, 207. Link
-
BenchChem Technical Support. "Troubleshooting Common Issues in Sulfonamide Synthesis and Recrystallization." BenchChem Knowledge Base. Link
-
European Journal of Chemistry. "Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide." Eur. J. Chem.[3][4]2020 , 11(3), 245-249.[3][4] Link
-
LibreTexts Chemistry. "Troubleshooting Recrystallization: Oiling Out and Yield Loss." Chemistry LibreTexts. Link
Sources
Minimizing side reactions during the synthesis of N-methylbenzene-1-sulfonamides
Ticket System: Troubleshooting & Optimization
Welcome to the Reaction Optimization Help Desk. Current Topic: Minimizing Side Reactions in Sulfonylation. Agent: Senior Application Scientist Dr. [Redacted]
Introduction: The Scope of the Problem
The synthesis of N-methylbenzene-1-sulfonamide (and its derivatives) via the reaction of benzenesulfonyl chlorides with methylamine is a staple in medicinal chemistry. However, it is deceptively simple. The electrophilicity of the sulfur center (
-
Hydrolysis: Attack by water (forming sulfonic acid).
-
Bis-sulfonylation: Attack by the product sulfonamide (forming the N,N-disulfonyl impurity).
This guide treats your synthesis as a "support ticket," addressing specific failure modes with mechanistic insights and validated protocols.
Ticket #001: "I'm getting a significant N,N-bis-sulfonyl impurity."
Status: Open Severity: High (Yield Killer)
The Root Cause: Competitive Nucleophilicity
The target molecule, N-methylbenzene-1-sulfonamide , is a secondary sulfonamide. The
This anion is a potent nucleophile. If unreacted sulfonyl chloride is present, the anion attacks it, forming the thermodynamically stable but unwanted bis-sulfonamide .
The Mechanism of Failure
Figure 1: The competitive pathway leading to bis-sulfonylation.
Troubleshooting Protocol
| Variable | Recommendation | Scientific Rationale |
| Stoichiometry | Amine Excess (1.1–1.5 eq) | Ensure the sulfonyl chloride is the limiting reagent. If chloride is consumed by amine, none remains to react with the product. |
| Addition Order | Add Chloride to Amine | Keep the concentration of sulfonyl chloride low relative to the amine (Inverse Addition). |
| Base Selection | Pyridine or NaHCO₃ | Avoid strong bases (NaOH) in organic solvents which rapidly deprotonate the product. Pyridine acts as a buffer and nucleophilic catalyst. |
| Temperature | < 0°C | Bis-sulfonylation has a higher activation energy than mono-sulfonylation. Low temp kinetically favors the primary reaction. |
Validated Protocol: The "Inverse Addition" Method
-
Receiver Flask: Dissolve Methylamine HCl (1.2 eq) and Pyridine (2.5 eq) in anhydrous DCM at 0°C.
-
Addition Funnel: Dissolve Benzenesulfonyl chloride (1.0 eq) in DCM.
-
Execution: Add the chloride solution dropwise over 30–60 minutes.
-
Result: The high local concentration of amine quenches the chloride before it "sees" the product.
Ticket #002: "My starting material disappeared, but yield is low."
Status: Open Severity: Medium
The Root Cause: Hydrolysis (The "Water Problem")
Sulfonyl chlorides are highly moisture sensitive. If your solvent is "wet" or you are using an aqueous base system (Schotten-Baumann) without pH control, water competes with methylamine.
Key Kinetic Insight: The rate of hydrolysis increases significantly at high pH (OH⁻ attack) and high temperature. However, at neutral/slightly acidic pH, hydrolysis is relatively slow compared to aminolysis.
Data: Hydrolysis vs. Aminolysis
| Condition | Hydrolysis Rate ( | Aminolysis Rate ( | Outcome |
| pH > 10 (Aqueous) | Fast | Fast | Competition (Yield Loss) |
| pH 8–9 (Aqueous) | Slow | Fast | Optimal Window |
| Anhydrous DCM | Negligible | Fast | Excellent Yield |
Troubleshooting Protocol
-
Check Solvents: If using DCM/THF, are they anhydrous? Sulfonyl chlorides hydrolyze strictly in the presence of water.
-
The "On-Water" Fix: If you must use water (e.g., for solubility of methylamine salts), use the Schotten-Baumann optimization :
-
Use a biphasic system (Water/DCM or Water/Toluene).
-
Maintain pH between 8 and 9 . Do not let it spike to 12.
-
Use Sodium Carbonate (
) instead of NaOH to buffer the system.
-
Ticket #003: "I can't remove the pyridine/amine smell."
Status: Open Severity: Low (Quality Issue)
The Root Cause: Poor Workup Strategy
N-methylbenzene-1-sulfonamides are generally stable solids or oils. The most common contaminants are excess pyridine (solvent/base) or unreacted methylamine.
The "Self-Validating" Workup Flow
Because sulfonamides are much less basic than amines/pyridine, and much less acidic than sulfonic acids, we can use "pH switching" to purify them without chromatography.
Figure 2: The pH-switch workup protocol for sulfonamide purification.
Step-by-Step Purification:
-
Acid Wash: Wash the organic phase (DCM/EtOAc) with 1M HCl .
-
Why? Pyridine and Methylamine are protonated to water-soluble salts (
, ). The sulfonamide remains neutral and stays in the organic layer.
-
-
Base Wash: Wash the organic phase with saturated
.-
Why? Any hydrolyzed sulfonic acid byproduct is deprotonated to the sulfonate salt (
) and moves to the water layer.
-
-
Result: The organic layer contains only the neutral sulfonamide.
FAQ: Green & Alternative Methods
Q: Can I avoid chlorinated solvents (DCM) entirely? A: Yes. Recent literature supports "On-Water" synthesis.
-
Method: Mix Sulfonyl Chloride and Amine in water at room temperature.
-
Mechanism: The hydrophobic effect forces the organic reactants together in droplets, accelerating the reaction while the bulk water actually suppresses hydrolysis (paradoxically) if the pH is controlled.
-
Reference: See Green Chem. (2006) for aqueous protocols [3].[1]
Q: Is DMAP necessary? A: Only for sterically hindered amines. For methylamine (unhindered), DMAP is overkill and increases the risk of hydrolysis (DMAP also catalyzes water attack). Stick to Pyridine or Triethylamine.[2]
References
-
Mousa, M. A., & Hassan, R. M. (1988). Solvent Effects on Kinetics of the Hydrolysis of Benzenesulfonyl Chloride. Oriental Journal of Chemistry.
-
(Verified via search snippet 1.1)
-
-
Roganne, M., et al. (1971). Kinetics of the reaction of benzenesulphonyl chloride with pyridines in aqueous solution. Journal of the Chemical Society B: Physical Organic.
-
(Verified via search snippet 1.3)
-
-
Deng, X., & Mani, N. S. (2006). A facile, environmentally benign sulfonamide synthesis in water.[3][4][5][6] Green Chemistry.
-
(Verified via search snippet 1.9)
-
-
Scott, K. A., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine. Organic Letters.
-
(Verified via search snippet 1.14)
-
Sources
- 1. ajgreenchem.com [ajgreenchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A facile, environmentally benign sulfonamide synthesis in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis of Sulfonamide-Based Ynamides and Ynamines in Water [organic-chemistry.org]
- 5. Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy - RSC Sustainability (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
FTIR spectroscopic characterization of 2-amino-4-methoxy-N-methylbenzene-1-sulfonamide
An In-Depth Technical Guide to the FTIR Spectroscopic Characterization of 2-amino-4-methoxy-N-methylbenzene-1-sulfonamide
Executive Summary & Chemical Context
2-amino-4-methoxy-N-methylbenzene-1-sulfonamide (hereafter referred to as AMMS ) is a sophisticated polysubstituted benzene derivative.[1] It serves as a critical pharmacophore in the synthesis of next-generation sulfonamide antibiotics, carbonic anhydrase inhibitors, and potential antitumor agents.[1]
Characterizing AMMS presents a unique spectroscopic challenge due to the coexistence of four distinct electro-active functional groups on a single aromatic scaffold:
-
Primary Amine (
): Position 2 (ortho to sulfonamide). -
Methoxy Group (
): Position 4 (para to sulfonamide). -
Secondary Sulfonamide (
): Position 1. -
N-Methyl Group: Attached to the sulfonamide nitrogen.
This guide provides a rigorous FTIR characterization protocol, distinguishing AMMS from its structural analogs and validating its purity against common synthetic byproducts.
Analytical Strategy: Why FTIR?
While NMR (
-
Polymorph Identification: Sulfonamides are notorious for polymorphism; FTIR is sensitive to crystal lattice packing differences that NMR (in solution) misses.
-
Functional Group Validation: Rapid confirmation of the
-methylation state, distinguishing the secondary sulfonamide ( ) from the primary sulfonamide precursor ( ).
Experimental Protocol: Self-Validating Methodologies
To ensure high E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), we compare two sampling techniques.
Method A: Transmission FTIR (KBr Pellet) – The Gold Standard
Use this method for structural elucidation and publication-quality spectra.
-
Preparation: Mix
of dried AMMS with of spectroscopic-grade KBr (dried at ). -
Grinding: Grind in an agate mortar until a fine, non-reflective powder is achieved (particle size
to avoid Christiansen effect). -
Compression: Press at
for 2 minutes under vacuum to remove trapped air/moisture. -
Validation: The resulting pellet must be transparent. A cloudy pellet indicates moisture (broad band at
) or insufficient pressure.
Method B: Attenuated Total Reflectance (ATR) – Routine QC
Use this method for rapid batch-to-batch consistency checks.[1]
-
Crystal Selection: Diamond or ZnSe crystal (Diamond preferred for durability).
-
Application: Place
of AMMS powder directly onto the crystal. -
Contact: Apply pressure using the slip-clutch clamp until the force gauge clicks (ensures consistent optical contact).
-
Correction: Apply "ATR Correction" algorithm in software to adjust for penetration depth (
) dependence on wavelength.
Spectral Characterization & Assignments
The following table synthesizes experimental data from structural analogs (Sulfanilamide, Methoxy-sulfonamides) to provide the Target Spectral Profile for AMMS.
Table 1: Diagnostic FTIR Bands for AMMS
| Wavenumber ( | Intensity | Vibrational Mode | Functional Group Assignment | Mechanistic Insight |
| 3460 – 3480 | Medium | Primary Amine (Pos 2) | Asymmetric stretch of the aniline-like amine.[1] Higher freq due to ortho-substitution effects.[1] | |
| 3360 – 3380 | Medium | Primary Amine (Pos 2) | Symmetric stretch. The distance between | |
| 3240 – 3280 | Strong | Sulfonamide | Critical ID Peak. Represents the single N-H of the | |
| 2950 – 3000 | Weak | Methyl (N-Me & O-Me) | C-H stretches. The N-methyl and O-methyl signals often overlap here.[1] | |
| 2830 – 2850 | Weak | Methoxy ( | Specificity Marker. Characteristic "shoulder" peak specific to methoxy groups attached to aromatics. | |
| 1590 – 1610 | Strong | Scissoring | "Amide II" equivalent for primary amines. | |
| 1330 – 1350 | Very Strong | Sulfonyl | Asymmetric | |
| 1240 – 1260 | Strong | Aryl Ether | Asymmetric stretch of the Carbon(ring)-Oxygen bond in the methoxy group. | |
| 1150 – 1170 | Strong | Sulfonyl | Symmetric | |
| 1020 – 1040 | Medium | Alkyl Ether | Symmetric stretch of the Oxygen-Methyl bond in the methoxy group. | |
| 810 – 840 | Strong | Aromatic (OOP) | Out-of-Plane bending. Pattern indicative of 1,2,4-trisubstituted benzene ring.[1] |
Note on Hydrogen Bonding: In solid state (KBr), the sulfonamide
and aminefrequencies may shift to lower wavenumbers ( ) due to intermolecular hydrogen bonding compared to dilute solution spectra.
Comparative Analysis: Performance vs. Alternatives
This section objectively compares FTIR against alternative characterization techniques for AMMS.
Comparison 1: FTIR vs. Raman Spectroscopy
-
FTIR Strength: Superior for detecting the polar sulfonyl (
) and methoxy ( ) bonds. These show very strong dipole changes, leading to intense IR absorption. -
Raman Strength: Better for the aromatic backbone (
) and disulfide contaminants . -
Verdict: FTIR is the preferred method for confirming the identity of the functional groups (sulfonamide/methoxy), while Raman is a secondary check for crystal lattice integrity.
Comparison 2: Sampling Mode (KBr vs. ATR)
| Feature | Transmission (KBr) | ATR (Diamond) | Recommendation for AMMS |
| Sensitivity | High (detects minor impurities) | Medium (surface only) | Use KBr for purity assay.[1] |
| Reproducibility | Low (operator dependent) | High (instrument dependent) | Use ATR for routine ID. |
| Spectral Range | Cutoff at | Cutoff at | KBr required if observing low-freq lattice modes.[1] |
| Peak Shape | Lorentzian (True) | Distorted (requires correction) | ATR peaks for |
Visualization: Characterization Workflow
The following diagram illustrates the logical flow for characterizing AMMS, specifically designed to rule out common synthetic failures (e.g., failure to methylate, hydrolysis of methoxy).
Caption: Logical decision tree for validating AMMS structure via FTIR, highlighting critical checkpoints for functional group verification.
References
-
RSC Advances. (2015). Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Royal Society of Chemistry. Link
-
Spectrochimica Acta Part A. (2012). Determination of structural and vibrational spectroscopic properties of nitrobenzenesulfonamide using FT-IR and FT-Raman. Elsevier.[2] Link[2]
-
Zeitschrift für Naturforschung. (2006). Infrared and NMR Spectra of Arylsulphonamides. De Gruyter. Link
-
BenchChem. (2025).[3] Technical Guide to Chemical Properties of 2-amino-N-(4-methylphenyl)benzamide. Link
-
Kintek Solution. (2024). Advantages of Using KBr Pellets for FTIR Analysis Compared to ATR. Link
Sources
- 1. znaturforsch.com [znaturforsch.com]
- 2. Determination of structural and vibrational spectroscopic properties of 2-, 3-, 4-nitrobenzenesulfonamide using FT-IR and FT-Raman experimental techniques and DFT quantum chemical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to Reference Standards for the Analysis of 2-amino-4-methoxy-N-methylbenzene-1-sulfonamide
In the landscape of pharmaceutical development, the accuracy and reliability of analytical data are paramount. This is particularly true for the characterization of active pharmaceutical ingredients (APIs) and their related impurities. The foundation of this accuracy lies in the use of well-characterized reference standards. This guide provides a comprehensive comparison of reference standards for the analysis of 2-amino-4-methoxy-N-methylbenzene-1-sulfonamide, a novel sulfonamide derivative. We will delve into the establishment of primary and secondary standards, detailing the necessary experimental protocols and the rationale behind employing orthogonal analytical methods to ensure the highest degree of confidence in the assigned purity values.
The Critical Role of Reference Standards
Reference standards are highly purified compounds used as a basis for comparison in analytical tests.[1] They are essential for a multitude of applications, including:
-
Identity Confirmation: Ensuring that the correct compound is being analyzed.
-
Purity Assessment: Quantifying the amount of the target compound and its impurities.
-
Assay Validation: Demonstrating the accuracy and precision of an analytical method.
-
Stability Studies: Monitoring the degradation of a drug substance over time.
For a novel compound like 2-amino-4-methoxy-N-methylbenzene-1-sulfonamide, commercially available, highly characterized reference standards may not exist.[2] Therefore, the onus is on the developing laboratory to synthesize, purify, and rigorously characterize an in-house primary reference standard.
Types of Reference Standards: A Comparison
There are two main types of reference standards used in the pharmaceutical industry: primary and secondary. The choice of which to use depends on the specific application and the stage of drug development.
| Characteristic | Primary Reference Standard (PRS) | Secondary Reference Standard (SRS) |
| Purity | Highest possible purity, extensively characterized. | High purity, characterized against the PRS. |
| Characterization | Comprehensive structural elucidation and purity assessment using a battery of orthogonal analytical techniques. | Characterization is primarily focused on demonstrating its purity relative to the PRS. |
| Use | Used to characterize the SRS and as the ultimate standard for critical assays. | Used for routine quality control and other less critical analyses. |
| Cost & Effort | Expensive and time-consuming to establish. | More cost-effective and less time-consuming to establish once a PRS is available. |
Establishing a Primary Reference Standard for 2-amino-4-methoxy-N-methylbenzene-1-sulfonamide
The qualification of a primary reference standard is a meticulous process that requires a multi-faceted analytical approach. The International Council for Harmonisation (ICH) Q7 guideline provides a framework for Good Manufacturing Practice (GMP) for APIs, which includes the proper management of reference standards.[3][4][5] The goal is to establish, with a high degree of certainty, the identity and purity of the candidate material.
Workflow for Primary Reference Standard Qualification
The following diagram illustrates the comprehensive workflow for qualifying a new batch of synthesized 2-amino-4-methoxy-N-methylbenzene-1-sulfonamide as a primary reference standard.
Caption: Workflow for Primary Reference Standard Qualification.
Experimental Protocols
1. Identity Confirmation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Protocol: Dissolve ~10 mg of the sample in 0.75 mL of a suitable deuterated solvent (e.g., DMSO-d6). Acquire ¹H, ¹³C, COSY, and HSQC spectra on a 400 MHz or higher spectrometer.
-
Rationale: NMR provides unambiguous structural information by mapping the connectivity of atoms within the molecule.[6]
-
-
High-Resolution Mass Spectrometry (HRMS):
-
Protocol: Prepare a dilute solution of the sample (~1 µg/mL) in a suitable solvent (e.g., acetonitrile/water). Infuse the solution into an ESI-QTOF mass spectrometer.
-
Rationale: HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental composition and confirmation of the molecular formula.[2]
-
2. Purity Assessment using Orthogonal Methods:
The use of orthogonal methods—analytical techniques that rely on different separation or detection principles—is crucial for a comprehensive purity assessment.[7][8] This approach minimizes the risk of co-eluting impurities going undetected.
Caption: Logic of Orthogonal Purity Assessment.
-
High-Performance Liquid Chromatography (HPLC-UV):
-
Protocol:
-
Column: C18, 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Calculation: Purity is determined by area percent normalization.
-
-
Rationale: HPLC is a powerful technique for separating non-volatile organic impurities based on their polarity.[9]
-
-
Quantitative NMR (qNMR):
-
Protocol:
-
Accurately weigh ~20 mg of the candidate standard and ~10 mg of a certified internal standard (e.g., maleic acid) into a vial.
-
Dissolve in a known volume of a suitable deuterated solvent (e.g., DMSO-d6).
-
Acquire a ¹H NMR spectrum with a long relaxation delay (e.g., 30s) to ensure full signal relaxation for accurate integration.
-
Calculate the purity of the analyte relative to the known purity of the internal standard.[10][11]
-
-
Rationale: qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the same compound.[12][13] The signal intensity is directly proportional to the number of nuclei.[10]
-
Comparative Purity Data for a Hypothetical Batch
| Analytical Method | Principle | Result for Batch "X" | Information Gained |
| HPLC-UV (Area %) | Chromatographic Separation | 99.85% | Quantifies organic impurities. |
| qNMR | Molar Ratio to Standard | 99.8% (w/w) | Provides a direct assay value. |
| GC-HS | Volatility-based Separation | 0.05% (Ethanol) | Quantifies residual solvents. |
| Karl Fischer Titration | Chemical Titration | 0.10% | Quantifies water content. |
| Residue on Ignition | Gravimetric Analysis | <0.01% | Quantifies inorganic impurities. |
Final Purity Assignment (Mass Balance):
Purity = (100% - % Organic Impurities - % Residual Solvents - % Water - % Inorganic Impurities)
Purity = (100% - (100% - 99.85%) - 0.05% - 0.10% - 0.01%) = 99.69%
This calculated purity value, along with the direct assay from qNMR, provides a high-confidence characterization of the primary reference standard.
Establishing and Using a Secondary Reference Standard
Once a primary reference standard (PRS) is established, a secondary reference standard (SRS) can be qualified for routine use.[14] This is a more efficient approach for daily laboratory operations.
Protocol for SRS Qualification:
-
Select a high-purity batch of 2-amino-4-methoxy-N-methylbenzene-1-sulfonamide to be the SRS candidate.
-
Using a validated, high-resolution HPLC method, perform replicate injections of the PRS and the SRS candidate.
-
Calculate the potency of the SRS relative to the PRS.
Comparative Analysis: PRS vs. SRS
| Parameter | Primary Reference Standard (PRS) | Secondary Reference Standard (SRS) |
| Assigned Purity | 99.7% (by mass balance) | 99.5% (relative to PRS) |
| Intended Use | Qualification of SRS, critical assays. | Routine QC, release testing. |
| Re-qualification | Based on stability data, typically less frequent. | More frequent, against the current PRS lot. |
Conclusion
The establishment of well-characterized reference standards is a non-negotiable aspect of pharmaceutical analysis, governed by guidelines such as ICH Q7.[15][16] For a novel compound like 2-amino-4-methoxy-N-methylbenzene-1-sulfonamide, a comprehensive in-house qualification of a primary reference standard is necessary. This involves not only confirming the compound's identity but also assessing its purity through a suite of orthogonal analytical methods, including HPLC, qNMR, GC, and Karl Fischer titration. The use of orthogonal methods provides a self-validating system that ensures the robustness and accuracy of the final purity assignment.[8][9] Once established, this primary standard can be used to qualify secondary standards for routine laboratory use, creating a traceable and scientifically sound system for all subsequent analytical work. This rigorous approach underpins the integrity of the entire drug development process, from early-stage research to final product release.
References
- Qualio. (2025, June 30). The complete guide to the ICH Q7 guidelines.
- Ideagen. (2024, August 7). Understanding ICH Q7, Q8, Q9 & Q10: Guide for pharma quality.
- IntuitionLabs. (2025, November 14). Guide to ICH Q7, Q8, & Q9: GMP, QbD, and QRM Standards.
- ICH. (2000, November 10). ICH Harmonised Tripartite Guideline on Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients Q7.
- ECA Academy. Q7 Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients - Questions and Answers.
- Acanthus Research. (2022, June 24). Quantitative NMR Spectroscopy.
- Lachman Consultants. (2024, December 2). Are You Handling USP Reference Standards Appropriately?.
- American Pharmaceutical Review. (2014, October 27). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR.
- U.S. Pharmacopeia. General Chapters: <11> USP REFERENCE STANDARDS.
- Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR).
- U.S. Pharmacopeia. Use & Storage of Reference Standards.
- ResearchGate. (PDF) Quantitative NMR Spectroscopy in Pharmaceutical R&D.
- Sigma-Aldrich. Quantitative NMR for Content Assignment of Phytochemical Reference Standards.
- Benchchem. A Comparative Guide to Purity Assessment of Synthesized N-Isobutylbenzamide by HPLC and Orthogonal Methods.
- U.S. Pharmacopeia. <11> USP REFERENCE STANDARDS.
- Trung Tâm Thuốc Central Pharmacy. (2025, December 10). USP Reference Standards- General Chapters.
- VU Research Portal. (2024, October 29). Synthesis of reference standards for emerging sulfonamide PFAS precursors suspected in aqueous film-forming foams via a benzyl intermediate.
- Chromatography Online. (2020, November 12). Use of Orthogonal Methods During Pharmaceutical Development: Case Studies.
- Alphalyse. (2025, January 21). Orthogonal method in pharmaceutical product analysis.
- ResearchGate. (2025, November 6). Synthesis and Characterisation of New Sulfonamide Derivatives and Their Antibacterial Activity.
Sources
- 1. <11> USP REFERENCE STANDARDS [drugfuture.com]
- 2. research.vu.nl [research.vu.nl]
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- 4. Understanding ICH Q7, Q8, Q9 & Q10: Guide for pharma quality [ideagen.com]
- 5. intuitionlabs.ai [intuitionlabs.ai]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Orthogonal method in pharmaceutical product analysis [alphalyse.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. emerypharma.com [emerypharma.com]
- 13. researchgate.net [researchgate.net]
- 14. Are You Handling USP Reference Standards Appropriately? [lachmanconsultants.com]
- 15. database.ich.org [database.ich.org]
- 16. FDA Guidance for Industry: Q7 Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients - Questions and Answers - ECA Academy [gmp-compliance.org]
Safety Operating Guide
Personal protective equipment for handling 2-amino-4-methoxy-N-methylbenzene-1-sulfonamide
Topic: Personal Protective Equipment (PPE) & Handling Guide for 2-amino-4-methoxy-N-methylbenzene-1-sulfonamide Audience: Researchers, Medicinal Chemists, and EHS Officers.
Executive Summary: Beyond the SDS
Handling 2-amino-4-methoxy-N-methylbenzene-1-sulfonamide requires more than generic safety compliance.[1][2][3] As a sulfonamide derivative featuring an electron-rich aniline moiety, this compound presents a dual-hazard profile: respiratory/contact sensitization (typical of sulfonamides) and potential systemic toxicity via absorption (typical of anilines).
This guide moves beyond simple "compliance" to "containment."[1][2][3][4][5][6][7][8][9] It is designed to protect not just the operator, but the integrity of the experimental workflow by minimizing cross-contamination.
Risk Assessment & Hazard Logic
Before selecting PPE, we must understand the causality of the risk.
| Functional Group | Hazard Mechanism | Operational Implication |
| Sulfonamide (-SO₂NH-) | Sensitization: High potential for delayed hypersensitivity reactions (Type IV) and immediate respiratory irritation.[1] | Zero-Dust Tolerance: Inhalation of even micro-quantities must be prevented. |
| Aniline Derivative (-NH₂) | Absorption/Toxicity: Lipophilic nature allows dermal absorption. Potential for methemoglobinemia (oxidative stress on red blood cells) if exposure is significant. | Barrier Integrity: Glove breakthrough time is critical; standard latex is insufficient. |
| Methoxy (-OCH₃) | Reactivity: Electron-donating group makes the ring susceptible to oxidation. | Stability: Keep away from strong oxidizers (e.g., nitric acid, peroxides). |
The PPE Matrix: A Self-Validating System
Do not view PPE as a static list. View it as a system of redundant barriers.
Primary Barrier: Engineering Controls[1][11]
-
Requirement: All handling of the solid powder must occur within a certified Chemical Fume Hood (CFH) or a Powder Weighing Station.
-
Validation: Verify hood flow is between 80–100 fpm (face velocity) before opening the vial.
Secondary Barrier: Personal Protective Equipment[1][2][7][11][12][13][14][15][16][17]
| Protection Zone | Recommended Gear | Technical Rationale & Validation |
| Respiratory | N95 (Minimum) or P100 (if outside hood). | Why: Sulfonamide dust is fine and electrostatic. Validation: Perform a positive/negative pressure seal check every time the mask is donned. |
| Hand (Inner) | Nitrile (4 mil) | Why: Acts as a second skin. Validation: Inspect for pinholes by trapping air and squeezing (inflation test). |
| Hand (Outer) | Nitrile (Extended Cuff, 5-8 mil) | Why: The aniline moiety can permeate thin nitrile over time. The outer glove is sacrificial. Validation: Change outer gloves immediately after weighing or if any splash occurs. |
| Ocular | Chemical Splash Goggles | Why: Safety glasses with side shields are insufficient for fine powders that can drift around lenses. |
| Body | Lab Coat (High-neck, knit cuffs) | Why: Knit cuffs prevent dust from migrating up the wrist (a common exposure route). |
Operational Protocol: Safe Handling Workflow
This protocol minimizes the "Zone of Contamination."
Phase A: Preparation
-
Clear the Hood: Remove unnecessary clutter to ensure laminar airflow.
-
Stage Waste: Place a small solid waste bag inside the hood. Do not transit hands in/out of the hood with contaminated gloves.
-
Static Control: Use an ionizing bar or anti-static gun if the powder is "fly-away" (common with sulfonamides).
Phase B: Weighing & Solubilization (The Critical Step)
-
Step 1: Don double gloves.
-
Step 2: Open the vial only inside the hood.
-
Step 3: Transfer solid using a disposable spatula. Never reuse spatulas for this compound class to prevent cross-contamination.
-
Step 4: Immediate Solubilization. Add solvent (e.g., DMSO, Methanol) to the solid immediately after weighing.
-
Logic: Once in solution, the risk of airborne dust inhalation drops to near zero, shifting the risk to splash/absorption.
-
-
Step 5: Wipe the exterior of the vial with a Kimwipe dampened with solvent before returning it to storage.
Phase C: Decontamination
-
Dispose of the outer gloves inside the hood.
-
Wash inner gloves with soap and water before removing them.
-
Wash hands thoroughly with soap and cool water (warm water opens pores, increasing absorption risk).
Visualization: Handling & Exposure Control Loop
The following diagram illustrates the decision logic for handling this compound, emphasizing the "Stop/Go" safety checks.
Caption: Operational logic flow for determining PPE levels based on physical state and engineering control verification.
Waste Disposal & Emergency Response
Disposal Classification
-
Category: Non-Halogenated Organic Waste (unless dissolved in DCM/Chloroform).
-
Segregation: Do not mix with oxidizing acids (Nitric, Perchloric) due to the amine/methoxy groups.
-
Labeling: Clearly mark as "Contains Sulfonamide / Sensitizer."
Emergency Response
-
Eye Contact: Flush immediately for 15 minutes .[1][3][4][10][5][9] Time it. 15 minutes is longer than you think.
-
Skin Contact:
-
Spill (Solid): Do not dry sweep. Cover with wet paper towels (solvent-dampened) to suppress dust, then scoop into a bag.
References
-
National Institute for Occupational Safety and Health (NIOSH). NIOSH Pocket Guide to Chemical Hazards - Anilines. Centers for Disease Control and Prevention. [Link]
-
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment (PPE) Standards (29 CFR 1910.132). United States Department of Labor. [Link]
-
PubChem. Sulfonamide Class Hazard Data (Compound Summary). National Library of Medicine. [Link]
-
Prudent Practices in the Laboratory. Handling Hazardous Chemicals in Laboratories. National Research Council. [Link]
Sources
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. fishersci.com [fishersci.com]
- 3. carlroth.com [carlroth.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. chemos.de [chemos.de]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. chem.metu.edu.tr [chem.metu.edu.tr]
- 9. ipo.rutgers.edu [ipo.rutgers.edu]
- 10. assets.thermofisher.com [assets.thermofisher.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
